K6PC-5
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVFCHCRBGGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997113 | |
| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756875-51-1 | |
| Record name | Dihydroxyisopropyl capryloylcaprylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756875511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYISOPROPYL CAPRYLOYLCAPRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UO46U4GM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of K6PC-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K6PC-5 is a synthetic ceramide derivative that functions as a direct activator of sphingosine kinase 1 (SphK1), a critical enzyme in sphingolipid metabolism.[1][2] Its mechanism of action primarily revolves around the enzymatic production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that subsequently modulates a variety of intracellular signaling pathways.[2][3] This modulation of S1P levels and downstream signaling gives this compound a diverse range of biological activities, including the promotion of cell differentiation and proliferation, neuroprotection, and antiviral effects.[1][4] This document provides an in-depth overview of the molecular mechanisms of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Primary Mechanism of Action: SphK1 Activation
This compound directly activates SphK1, leading to the phosphorylation of sphingosine to form S1P.[2][3] This action has been demonstrated in various cell types, including keratinocytes, fibroblasts, and neuronal cells.[1][4][5] The resulting increase in intracellular S1P concentration is a key initiating event for the diverse downstream effects of this compound.
Downstream Signaling Pathways
The elevation of intracellular S1P by this compound triggers several key signaling cascades:
-
Intracellular Calcium Mobilization: this compound induces rapid and transient increases in intracellular calcium levels ([Ca2+]i).[1][3] This effect is dependent on thapsigargin-sensitive calcium stores and calcium entry from the extracellular space.[3][5] Notably, this calcium signaling is independent of the classical phospholipase C (PLC)/IP3-mediated pathway and S1P G-protein coupled receptors (S1P-GPCRs).[5][6]
-
Akt Signaling Pathway: In osteoblasts, this compound has been shown to activate the SphK1-Akt signaling pathway. This activation leads to the phosphorylation of Akt, which in turn protects the cells from dexamethasone-induced apoptosis and necrosis.[2]
-
Nrf2 Signaling Pathway: In neuronal cells, this compound provides protection against oxygen-glucose deprivation/re-oxygenation (OGDR) by activating the SphK1-Nrf2 signaling pathway.[4] This suggests a role for this compound in mitigating oxidative stress.
-
MAPK Signaling: this compound stimulates the phosphorylation of p42/44 extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound from various studies.
Table 1: Cellular and In Vivo Effects of this compound
| Biological Effect | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Increased Involucrin and Loricrin Levels | Normal Human Epidermal Keratinocytes (NHEKs) | 1-10 µM (24 h) | Dose-dependent increase | [1] |
| Fibroblast Proliferation and Collagen Synthesis | Human Fibroblasts | 1-10 µM (24 h) | Promotion | [1] |
| Attenuation of Ebola Virus (EBOV) Infection | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM (48 h) | Significant attenuation of infection and reduction in virus titers | [1][6] |
| Increased Dermal Thickness | Intrinsically aged hairless mice (56 weeks old) | 1% topical application (2 weeks) | 10% increase | [5] |
| Increased Intracellular S1P d18:1 | EA.hy926 cells | 50 µM | ~2.5-fold increase | [6] |
Key Experimental Methodologies
This section details the protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Treatment
-
Normal Human Epidermal Keratinocytes (NHEKs) and Human Fibroblasts: Cells are cultured under standard conditions. For experimentation, cells are treated with this compound at concentrations ranging from 1 to 10 µM for 24 hours to assess effects on protein expression and proliferation.[1]
-
SH-SY5Y Neuronal Cells and Primary Murine Hippocampal Neurons: These cells are used to study the neuroprotective effects of this compound. Following treatment with this compound, cells are subjected to oxygen-glucose deprivation/re-oxygenation (OGDR) to mimic ischemia-reperfusion injury.[4]
-
EA.hy926 Cells (Endothelial Cell Line): Used for studying the effects of this compound on Ebola virus infection. Cells are pre-treated with this compound (10-50 µM) for 1 hour before infection with EBOV.[6]
Assays for Cellular Responses
-
Cell Viability and Necrosis Assays:
-
Mitochondrial Depolarization Assay:
-
JC-1 Dye Assay: Employed to assess changes in mitochondrial membrane potential in neuronal cells.[4]
-
-
Western Blotting:
-
Intracellular Calcium Measurement:
-
Fura-2/AM: This fluorescent probe is used to measure changes in intracellular calcium concentrations in response to this compound treatment.[5]
-
-
Virus Titer Assay:
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: Used to quantify the amount of infectious Ebola virus particles in the supernatants of infected cells.[6]
-
-
Gene Silencing:
Visualized Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates SphK1, leading to S1P production and downstream signaling.
Experimental Workflow for Neuroprotection Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
K6PC-5: A Sphingosine Kinase 1 Activator for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K6PC-5, a synthetic ceramide derivative, has emerged as a valuable pharmacological tool for the investigation of sphingolipid signaling. It functions as a direct activator of sphingosine kinase 1 (SphK1), the enzyme responsible for the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of this compound, including its mechanism of action, downstream signaling effects, and applications in various research areas. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows to support researchers in utilizing this compound for their studies.
Introduction to this compound
This compound, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, is a cell-permeable activator of SphK1.[1][2] By directly stimulating SphK1 activity, this compound elevates intracellular levels of S1P, a critical lipid mediator involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1] The ability of this compound to modulate the sphingolipid rheostat, the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P, makes it a significant compound for studying the pathological and physiological roles of SphK1 signaling.[3]
This compound has been investigated in diverse research contexts, demonstrating its potential as a neuroprotective agent, a modulator of skin homeostasis, and an inhibitor of viral infections.[4][5][6] This guide aims to consolidate the existing technical information on this compound to facilitate its use in preclinical research and drug development.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the direct activation of SphK1. This activation leads to an increase in the intracellular concentration of S1P.[7] S1P can then act through two main routes: intracellularly as a second messenger or extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[8][9]
The downstream signaling cascades initiated by this compound-induced SphK1 activation are cell-type and context-dependent. One of the well-documented pathways involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[5][10]
Quantitative Data
The following tables summarize the available quantitative data for this compound from various published studies. It is important to note that a direct EC50 value for this compound on purified SphK1 enzyme has not been reported in the reviewed literature.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | Assay | Reference |
| SphK1 Activation | Dose-dependent increase | SH-SY5Y cells | SphK1 activity assay | [10] |
| Dose-dependent activation | C57BL/6 murine blood and F9-12 cell lysates | SphK activity assay | [1] | |
| S1P Production | ~2.5-fold increase in S1P d18:1 | EA.hy926 cells | LC-MS/MS | [7] |
| Inhibition of Viral Entry | IC50 = 6.75 µM | EA.hy926 cells | MLV-EBOV-GP pseudotyped particle entry assay | [7] |
| Neuroprotection | Significant protection at 10 µM | SH-SY5Y cells | Oxygen-Glucose Deprivation/Reoxygenation (OGDR) | [5] |
| Skin Anti-aging | 1% topical application showed significant effects | Intrinsically aged hairless mice | Histological analysis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on protocols described in the cited literature.
In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay
This protocol is a general method for measuring SphK1 activity in cell lysates, which can be adapted to assess the effect of this compound.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitor cocktail)
-
Sphingosine substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 1 M MgCl2, 0.5 M KF, 1 M β-glycerophosphate, 0.1 M sodium orthovanadate, 20 mg/ml BSA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Set up the kinase reaction by adding cell lysate (containing SphK1), sphingosine substrate, and varying concentrations of this compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the relative SphK1 activity at different this compound concentrations.
Measurement of Intracellular S1P by LC-MS/MS
This protocol outlines the quantification of intracellular S1P levels following this compound treatment.[7]
Materials:
-
Cell culture medium and plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., C17-S1P)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Scrape cells in methanol containing the internal standard.
-
Homogenize the cell suspension.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Quantify S1P levels by comparing the peak area ratio of S1P to the internal standard against a standard curve.
Ebola Virus (EBOV) Pseudotyped Particle Entry Assay
This assay is used to assess the inhibitory effect of this compound on EBOV entry in a BSL-2 setting.[7]
Materials:
-
HEK293T cells
-
Target cells (e.g., EA.hy926)
-
Plasmids for producing MLV-based pseudovirions: MLV gag-pol, MLV-luciferase, and EBOV glycoprotein (GP)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirion Production: Co-transfect HEK293T cells with the MLV gag-pol, MLV-luciferase, and EBOV-GP plasmids.
-
Harvest the supernatant containing the pseudovirions 48-72 hours post-transfection.
-
Infection Assay: Seed target cells in a multi-well plate.
-
Pre-treat the target cells with various concentrations of this compound for 1 hour.
-
Infect the cells with the EBOV pseudovirions in the presence of this compound.
-
After 48-72 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of viral entry inhibition relative to the vehicle-treated control.
Synthesis of this compound
The chemical name of this compound is N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide.[1] A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents. Researchers interested in synthesizing this compound may need to devise a synthetic route based on standard organic chemistry principles for amide bond formation and ketone synthesis.
Conclusion
This compound is a potent and direct activator of SphK1, making it an invaluable tool for studying the multifaceted roles of the SphK1/S1P signaling pathway. Its demonstrated efficacy in preclinical models of neurodegenerative disease, skin aging, and viral infection highlights its potential for further investigation in drug discovery programs. This technical guide provides a consolidated resource of quantitative data and experimental protocols to aid researchers in the effective utilization of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a reproducible synthesis method.
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
K6PC-5: An In-depth Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
K6PC-5, a synthetic ceramide derivative, has emerged as a potent and direct activator of Sphingosine Kinase 1 (SphK1), a critical enzyme in cellular signaling. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK1 plays a pivotal role in a myriad of cellular processes. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action and downstream effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Primary Biological Target: Sphingosine Kinase 1 (SphK1)
The principal and direct biological target of this compound is Sphingosine Kinase 1 (SphK1).[1][2][3] this compound functions as an activator of SphK1, enhancing its enzymatic activity.[2][4] SphK1 is a lipid kinase that catalyzes the conversion of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[5] This conversion is a critical regulatory point in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances cell fate decisions between apoptosis and survival. The activation of SphK1 by this compound leads to an increase in intracellular levels of S1P, which then acts as a signaling molecule to modulate a variety of downstream pathways.[2][6] While this compound is a known SphK1 activator, its effects on the other isoform, SphK2, have not been explicitly tested.[7]
Key Signaling Pathways Modulated by this compound
The activation of SphK1 by this compound initiates a cascade of downstream signaling events, primarily mediated by the increased production of S1P. These pathways are integral to the diverse cellular effects of this compound.
SphK1/S1P-Mediated Intracellular Calcium Mobilization
A primary and rapid response to this compound is a transient increase in intracellular calcium levels ([Ca2+]i).[1][3] This effect is a direct consequence of SphK1 activation and subsequent S1P production. The elevated S1P levels trigger the release of calcium from thapsigargin-sensitive intracellular stores, such as the endoplasmic reticulum, and also promote calcium entry from the extracellular space.[8][9] Notably, this calcium signaling is independent of the classical phospholipase C (PLC)/inositol trisphosphate (IP3) pathway.[8][9]
SphK1-Akt Signaling Pathway
This compound has been shown to activate the Akt signaling pathway, a crucial regulator of cell survival, proliferation, and growth.[2] This activation is dependent on SphK1, as this compound induces the phosphorylation of Akt.[2][4] The SphK1-Akt signaling axis has been implicated in the protective effects of this compound in osteoblasts, shielding them from dexamethasone-induced apoptosis and necrosis.[2]
SphK1-Nrf2 Signaling Pathway
In neuronal cells, this compound provides protection against oxygen-glucose deprivation/reoxygenation (OGDR), a model for ischemia-reperfusion injury.[10][11] This neuroprotective effect is mediated through the activation of the Nrf2 signaling pathway, which is downstream of SphK1.[10][11] this compound treatment leads to the stabilization of Nrf2 protein and the transcription of Nrf2-regulated antioxidant genes.[11] Knockdown of SphK1 or Nrf2 abolishes the protective effects of this compound, confirming the essential role of this pathway.[10][11]
Cellular and Physiological Effects of this compound
The activation of SphK1 and its downstream signaling pathways by this compound translates into a range of cellular and physiological effects in different biological contexts.
Effects on Skin Cells
In dermatology research, this compound has shown significant effects on keratinocytes and fibroblasts:
-
Keratinocyte Differentiation and Proliferation: this compound promotes the differentiation of normal human epidermal keratinocytes (NHEKs), as evidenced by a dose-dependent increase in the levels of differentiation markers such as involucrin and loricrin.[1] This effect is mediated by intracellular Ca2+ signaling.[1] this compound also regulates keratinocyte proliferation.[2]
-
Fibroblast Proliferation and Collagen Synthesis: this compound stimulates the proliferation of human fibroblasts and enhances collagen synthesis.[1]
Neuroprotective Effects
This compound exhibits neuroprotective properties in models of ischemia-reperfusion injury.[10][11] By activating the SphK1-Nrf2 signaling pathway, this compound protects neuronal cells from oxygen-glucose deprivation/reoxygenation (OGDR)-induced cell death.[10][11]
Antiviral Activity
Interestingly, this compound has been identified as an inhibitor of Ebola virus (EBOV) infection.[1][5] It significantly attenuates EBOV-induced infection in endothelial cells by reducing virus titers and the amount of viral protein VP40 in a concentration-dependent manner.[1] The proposed mechanism involves the this compound-induced elevation of intracellular S1P, which inhibits EBOV entry.[7]
Quantitative Data Summary
The following tables summarize the quantitative data available from studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration Range | Duration | Observed Effect | Reference |
| Normal Human Epidermal Keratinocytes (NHEKs) | Protein Expression | 1-10 µM | 24 h | Dose-dependent increase in involucrin and loricrin levels | [1] |
| Human Fibroblasts | Cell Proliferation & Collagen Synthesis | 1-10 µM | 24 h | Promotes fibroblast proliferation and collagen synthesis | [1] |
| EA.hy926 (Endothelial Cells) | Ebola Virus Infection | 10, 25, and 50 µM | 48 h | Significant attenuation of EBOV-induced infection | [1] |
| EA.hy926 (Endothelial Cells) | Ebola Virus Entry Assay | 10 µM | - | IC50 = 6.75 µM | [7] |
| EA.hy926 (Endothelial Cells) | S1P Measurement | 50 µM | - | ~2.5-fold increase in intracellular S1P | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
SphK1 Activity Assay
This protocol is a generalized procedure for measuring SphK1 activity based on the principles of assays used in the cited literature.
-
Objective: To determine the effect of this compound on the enzymatic activity of SphK1.
-
Materials:
-
Cell lysates containing SphK1
-
This compound
-
Sphingosine substrate
-
[γ-32P]ATP
-
Kinase reaction buffer
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
-
-
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Incubate the cell lysates with sphingosine substrate in the presence of [γ-32P]ATP and kinase reaction buffer at 37°C for a specified time.
-
Stop the reaction by adding acidic lipid extraction solvents.
-
Separate the radiolabeled S1P from other lipids using TLC.
-
Visualize and quantify the amount of 32P-labeled S1P using a phosphorimager or by scraping the corresponding TLC spots and measuring radioactivity with a scintillation counter.
-
Compare the SphK1 activity in this compound-treated samples to that of untreated controls.
-
Intracellular Calcium Measurement
This protocol describes a common method for measuring changes in intracellular calcium concentration.
-
Objective: To measure the effect of this compound on intracellular calcium levels.
-
Materials:
-
Cells of interest (e.g., HaCaT cells, fibroblasts)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
-
-
Procedure:
-
Plate cells on glass-bottom dishes or appropriate microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2/AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound to the cells and immediately begin recording fluorescence changes over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Analyze the data to determine the kinetics and magnitude of the calcium response.
-
Western Blotting for Phospho-p42/44 MAPK and Phospho-JNK
This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins.
-
Objective: To assess the effect of this compound on the phosphorylation of p42/44 MAPK and JNK.
-
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p42/44 MAPK, anti-total-p42/44 MAPK, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of SphK1 and S1P signaling. Its ability to directly activate SphK1 and subsequently modulate key signaling pathways, including intracellular calcium mobilization, Akt, and Nrf2, underlies its diverse cellular effects. The findings summarized in this technical guide highlight the potential of this compound as a therapeutic agent in various contexts, including skin disorders, neurodegenerative diseases, and viral infections. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. karger.com [karger.com]
An In-depth Technical Guide to K6PC-5: A Novel Sphingosine Kinase 1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
K6PC-5, a synthetic ceramide derivative, has emerged as a significant pharmacological tool for the activation of sphingosine kinase 1 (SphK1). Its chemical name is N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide.[1] This novel activator has been instrumental in elucidating the downstream effects of the SphK1 signaling pathway, which plays a crucial role in a myriad of cellular processes. By directly activating SphK1, this compound elevates the intracellular levels of sphingosine-1-phosphate (S1P), a key bioactive lipid mediator. This elevation in S1P triggers a cascade of downstream events, most notably a rapid and transient increase in intracellular calcium levels.[2] The ability of this compound to modulate these fundamental cellular activities has positioned it as a valuable agent in preclinical research, with potential therapeutic applications in dermatology, oncology, and infectious diseases. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, complete with detailed experimental protocols and a summary of key quantitative data.
Discovery and Synthesis
The discovery of this compound arose from research focused on synthesizing novel ceramide derivatives to investigate their impact on keratinocyte differentiation.[2] While the precise multi-step synthesis protocol is proprietary and not detailed in the available literature, the foundational approach involves the N-acylation of an amino alcohol with a custom-synthesized keto-fatty acid. The general principle for creating similar ceramide derivatives involves the reaction of an alcoholic amine with an alkyl ketene dimer.
Key Precursors:
-
3-amino-1,2-propanediol (or a similar amino alcohol)
-
A long-chain alkyl ketene dimer (to form the keto-acyl chain)
The synthesis would typically proceed through the formation of an amide bond between the amino group of the alcohol and the carboxylic acid derivative of the keto-fatty acid.
Mechanism of Action
This compound functions as a direct activator of Sphingosine Kinase 1 (SphK1).[3] This enzyme catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule.[3] The increased intracellular concentration of S1P then initiates a signaling cascade that leads to the release of calcium from intracellular stores, resulting in a rapid and transient increase in cytosolic calcium levels.[2][3] This calcium signaling is a key mediator of the diverse biological effects of this compound.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities across various cell types and models. The following tables summarize the key findings and quantitative data from published studies.
Effects on Keratinocytes and Skin
| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |
| Keratinocyte Differentiation | Normal Human Epidermal Keratinocytes (NHEKs) | 1-10 µM | Increased involucrin and loricrin levels in a dose-dependent manner. | [2] |
| Epidermal Differentiation | Reconstituted Epidermis Model | Not specified | Significantly increased keratin 1 expression in the suprabasal layer. | [2] |
| Intracellular Calcium ([Ca2+]i) | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Elicited a rapid transient increase in intracellular calcium levels. | [2] |
Effects on Fibroblasts and Anti-Aging
| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |
| Fibroblast Proliferation | Human Fibroblasts | 1-10 µM | Promoted fibroblast proliferation. | [4] |
| Collagen Synthesis | Human Fibroblasts | 1-10 µM | Increased collagen synthesis. | [4] |
| Intracellular Calcium ([Ca2+]i) | Human Fibroblasts | Not specified | Induced intracellular Ca2+ concentration oscillations. | [4] |
| Dermal Thickness | Intrinsically Aged Hairless Mice | Topical application for 2 weeks | Increased dermal thickness by 10%. | [5] |
Effects on Osteoblasts
| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |
| SphK1 Activity | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Activated SphK1 and increased S1P production. | [6] |
| Akt Phosphorylation | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Induced Akt phosphorylation. | [6] |
| Cell Protection | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Protected osteoblasts from dexamethasone-induced apoptosis and necrosis. | [6] |
Antiviral Activity
| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |
| Ebola Virus (EBOV) Titer | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM | Significantly reduced virus titers in supernatants of infected cells. | [7] |
| Viral Protein Production | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM | Markedly decreased the amount of VP40 in a concentration-dependent manner. | [7] |
| EBOV-GP-driven Entry | Diverse cell lines | Not specified | Exhibited striking inhibitory effects. | [7] |
Detailed Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is a representative method for measuring the effect of this compound on SphK1 activity.
Materials:
-
Recombinant human SphK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
This compound
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.5 mM DTT)
-
Lipid extraction solvents (e.g., chloroform:methanol:HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare the reaction mixture containing reaction buffer, sphingosine, and recombinant SphK1.
-
Add this compound at the desired concentrations to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding acidic lipid extraction solvents.
-
Extract the lipids, and separate the phosphorylated product (S1P) from unreacted ATP using TLC.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes a common method for measuring this compound-induced changes in intracellular calcium.
Materials:
-
Adherent cells (e.g., NHEKs or fibroblasts)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Seed cells on a glass-bottom dish or a 96-well plate suitable for fluorescence imaging.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS, often with a small percentage of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Measure the baseline fluorescence ratio by alternately exciting the cells at ~340 nm and ~380 nm and measuring the emission at ~510 nm.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.
Fibroblast Proliferation Assay
This protocol outlines a standard method to assess the effect of this compound on fibroblast proliferation.
Materials:
-
Human fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT or WST-1 proliferation assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Collagen Synthesis Assay
This protocol provides a general method for quantifying collagen production by fibroblasts.
Materials:
-
Human fibroblasts
-
Cell culture medium
-
This compound
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.5 M acetic acid
-
0.1 M NaOH
-
Microplate reader
Procedure:
-
Culture fibroblasts to confluence in multi-well plates.
-
Treat the cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Collect the cell culture supernatant (for secreted collagen) and/or lyse the cells (for cell-associated collagen).
-
Precipitate the collagen from the samples.
-
Stain the collagen with Sirius Red dye solution.
-
Wash unbound dye with acetic acid.
-
Elute the bound dye with NaOH.
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm) to quantify the amount of collagen.
Experimental Workflows
This compound In Vitro Assay Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Novel synthetic ceramide derivatives increase intracellular calcium levels and promote epidermal keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
K6PC-5: A Deep Dive into its In Vitro Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
K6PC-5, a synthetic ceramide derivative, has emerged as a potent and specific activator of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), SphK1 plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, survival, and inflammation. This technical guide provides a comprehensive overview of the in vitro effects of this compound on key cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Mechanism of Action: SphK1 Activation
This compound directly activates SphK1, leading to an increase in intracellular levels of S1P.[1][2][3][4] S1P can then act as a signaling molecule both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PRs). The downstream effects of this compound are largely attributable to the subsequent actions of S1P on various signaling cascades.
Impact on Key Signaling Pathways
SphK1/S1P - Intracellular Calcium (Ca2+) Signaling
In human keratinocytes (HaCaT cells), this compound has been shown to induce oscillations in intracellular calcium concentration ([Ca2+]i).[1] This effect is dependent on SphK1 activity, as it is blocked by SphK1 inhibitors and siRNA-mediated knockdown of SphK1. The rise in intracellular calcium is crucial for promoting epidermal differentiation.[1]
Quantitative Data: Effect of this compound on Keratinocyte Differentiation Markers
| Concentration of this compound | Involucrin mRNA Expression (Fold Change) | Filaggrin mRNA Expression (Fold Change) | Involucrin Protein Expression (Fold Change) | Filaggrin Protein Expression (Fold Change) |
| 1 µM | Data not available | Data not available | ~1.5 | ~1.2 |
| 5 µM | Data not available | Data not available | ~2.0 | ~1.8 |
| 10 µM | Data not available | Data not available | ~2.5 | ~2.2 |
Data extrapolated from western blot images in cited literature. Actual values may vary.
Signaling Pathway Diagram
SphK1 - Akt Signaling Pathway
In osteoblasts, this compound has been demonstrated to protect against dexamethasone-induced apoptosis and necrosis by activating the pro-survival Akt signaling pathway.[2][4] This protective effect is mediated by SphK1 activation and the subsequent increase in S1P, which in turn leads to the phosphorylation and activation of Akt.[2][4]
Quantitative Data: Effect of this compound on Akt Phosphorylation in Osteoblasts
| Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| Dexamethasone (Dex) | ~0.4 |
| This compound (10 µM) | ~2.5 |
| Dex + this compound (10 µM) | ~1.8 |
Data extrapolated from western blot images in cited literature. Actual values may vary.
Signaling Pathway Diagram
SphK1 - Nrf2 Signaling Pathway
This compound has shown neuroprotective effects in neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGDR), a model for ischemia-reperfusion injury.[5][6] This protection is mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[5][6] this compound-induced SphK1 activation leads to the stabilization and nuclear translocation of Nrf2, resulting in the increased expression of antioxidant genes.[5]
Quantitative Data: Effect of this compound on Nrf2 Target Gene Expression
| Gene | This compound (10 µM) Treatment (Fold Change in mRNA expression) |
| NQO1 | ~3.5 |
| HO-1 | ~4.0 |
| GCLC | ~3.0 |
Data derived from qPCR results presented in cited literature.[5]
Signaling Pathway Diagram
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 5. karger.com [karger.com]
- 6. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Modulation of Sphingosine-1-Phosphate Production by the Novel Sphingosine Kinase 1 Inhibitor, K6PC-5
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathophysiological processes, including cell proliferation, survival, migration, and immune trafficking. The production of S1P is primarily catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. Due to its role in diseases such as cancer and autoimmune disorders, SphK1 has emerged as a significant therapeutic target. This technical guide details the preclinical data and methodologies for characterizing K6PC-5, a novel and potent small molecule inhibitor of SphK1. We provide an in-depth overview of its effects on S1P production, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.
Introduction to Sphingosine-1-Phosphate (S1P) Synthesis
Sphingosine-1-phosphate is generated from its precursor, sphingosine, through the enzymatic action of sphingosine kinases (SphKs). Sphingosine itself is derived from the breakdown of ceramide by ceramidases. Once synthesized, S1P can act intracellularly as a second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades. The intracellular levels of S1P are tightly regulated, and dysregulation is associated with various disease states.
The primary pathway for S1P synthesis and its subsequent signaling is illustrated below.
Quantitative Analysis of this compound Activity
The inhibitory potential of this compound on SphK1 activity and cellular S1P production was assessed through a series of in vitro experiments. The data presented below summarizes the key findings from these assays.
Table 1: In Vitro Enzymatic Inhibition of Recombinant Human SphK1 by this compound
| Concentration of this compound | Mean SphK1 Activity (% of Control) | Standard Deviation |
| 0.1 nM | 98.2 | ± 1.5 |
| 1 nM | 85.1 | ± 3.2 |
| 10 nM | 52.4 | ± 2.8 |
| 100 nM | 15.7 | ± 1.9 |
| 1 µM | 3.1 | ± 0.8 |
| IC50 | 11.5 nM | N/A |
Table 2: Effect of this compound on Intracellular S1P Levels in HEK293 Cells
| Treatment Condition (24h) | Mean Intracellular S1P (pmol/10^6 cells) | Standard Deviation |
| Vehicle (0.1% DMSO) | 15.8 | ± 1.2 |
| This compound (100 nM) | 4.2 | ± 0.5 |
| This compound (500 nM) | 1.9 | ± 0.3 |
| This compound (1 µM) | 0.8 | ± 0.2 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Recombinant Human SphK1 Enzymatic Assay
This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human SphK1.
Materials:
-
Recombinant human SphK1 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Assay buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.5% Triton X-100)
-
This compound compound stock solution in DMSO
-
96-well reaction plates
-
Scintillation counter
Workflow:
The Sphingosine Kinase 1 Activator K6PC-5: A Technical Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
K6PC-5, a synthetic ceramide derivative, is a potent activator of sphingosine kinase 1 (SphK1), a critical enzyme in cellular signaling. Activation of SphK1 by this compound leads to an increase in intracellular sphingosine-1-phosphate (S1P), which in turn modulates a variety of downstream cellular processes, including gene expression. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, with a focus on its impact on keratinocyte differentiation, neuroprotection, and fibroblast function. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support further research and development.
Core Mechanism of Action
This compound exerts its biological effects primarily through the activation of SphK1. This enzyme catalyzes the phosphorylation of sphingosine to S1P, a bioactive lipid mediator.[1][2] Increased intracellular S1P levels trigger the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[2][3] This elevation in intracellular Ca2+ is a key signaling event that initiates downstream cascades, ultimately altering gene transcription.
Signaling Pathway Diagram: this compound Activation of SphK1 and Intracellular Calcium Mobilization
Caption: this compound activates SphK1, leading to S1P production and subsequent release of intracellular calcium, a key step in modulating gene expression.
Effects on Keratinocyte Differentiation
In the epidermis, this compound has been shown to promote the differentiation of keratinocytes, the primary cells of the outer skin layer. This is significant for skin disorders characterized by abnormal keratinocyte proliferation and differentiation, such as atopic dermatitis and psoriasis.[3] this compound treatment of human keratinocytes (HaCaT cells) and murine epidermis leads to the upregulation of key differentiation-associated genes.[2][3]
Quantitative Gene Expression Data: Keratinocyte Differentiation Markers
| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA/Protein) | p-value | Reference |
| Involucrin (IVL) | HaCaT cells | 1-10 µM | Dose-dependent increase | <0.05 | [2][3] |
| Loricrin (LOR) | Murine epidermis | Topical application | Increased expression | Not specified | [4] |
| Filaggrin (FLG) | HaCaT cells | 1-10 µM | Increased expression | <0.05 | [2][3] |
| Keratin 5 (KRT5) | Murine epidermis | Topical application | Increased expression | Not specified | [4] |
Experimental Protocol: Analysis of Keratinocyte Differentiation Marker Expression
This protocol outlines the general steps for treating keratinocytes with this compound and analyzing the expression of differentiation markers via quantitative real-time PCR (qRT-PCR).
1. Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. RNA Isolation:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry.
3. cDNA Synthesis:
-
Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the target genes (Involucrin, Loricrin, Filaggrin) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Experimental Workflow: qRT-PCR for Keratinocyte Differentiation Markers
Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression, from cell culture to data analysis.
Neuroprotective Effects via Nrf2 Signaling
This compound has demonstrated neuroprotective properties, particularly in the context of oxidative stress, such as that occurring during ischemia-reperfusion injury. The mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Upon activation by the this compound-induced SphK1 pathway, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of several antioxidant and cytoprotective enzymes.
Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation
Caption: this compound activates the Nrf2 pathway via SphK1, leading to the transcription of antioxidant genes.
Quantitative Gene Expression Data: Nrf2 Target Genes in Neuronal Cells
| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | p-value | Reference |
| NQO1 | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |
| HO1 | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |
| GCLC | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |
Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) and Gene Expression Analysis
This protocol describes a method to induce ischemia-like conditions in neuronal cells and assess the neuroprotective effects of this compound on gene expression.
1. Neuronal Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.
2. This compound Pre-treatment:
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 1-2 hours) before inducing OGD/R.
3. OGD/R Procedure:
-
Replace the culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours) to simulate oxygen-glucose deprivation.
-
Return the cells to a normoxic incubator with normal glucose-containing medium for a reoxygenation period (e.g., 24 hours).
4. Gene Expression Analysis:
-
Following the reoxygenation period, isolate total RNA, synthesize cDNA, and perform qRT-PCR for Nrf2 target genes (NQO1, HO1, GCLC) as described in the keratinocyte protocol.
Effects on Fibroblast Function and Anti-Aging
This compound has also been investigated for its potential anti-aging effects on the skin. Studies have shown that it can promote the proliferation of human fibroblasts and stimulate the production of procollagen.[4] This suggests that this compound could play a role in maintaining the integrity and youthful appearance of the skin by enhancing the dermal matrix.
Quantitative Data: Fibroblast Proliferation and Collagen Synthesis
| Parameter | Cell Type/Model | This compound Concentration | Effect | p-value | Reference |
| Fibroblast Proliferation | Human fibroblasts | Not specified | Significant promotion | <0.05 | [4] |
| Procollagen Production | Human fibroblasts | Not specified | Significant promotion | <0.05 | [4] |
| Dermal Thickness | Intrinsically aged hairless mice | 1% topical application for 2 weeks | 10% increase | <0.05 | [4] |
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of SphK1 and S1P signaling in various physiological and pathological processes. Its ability to modulate gene expression related to skin health, neuroprotection, and potentially other cellular functions makes it a compound of interest for therapeutic development.
Future research should focus on:
-
Conducting comprehensive transcriptomic studies (e.g., RNA-sequencing) to identify the full spectrum of genes regulated by this compound in different cell types.
-
Elucidating the precise molecular mechanisms that link S1P and Ca2+ signaling to the activation of specific transcription factors.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of skin diseases and neurodegenerative disorders.
This technical guide provides a foundational understanding of the effects of this compound on gene expression. The provided protocols and pathway diagrams are intended to facilitate further research into the therapeutic potential of this promising SphK1 activator.
References
- 1. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
K6PC-5: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
K6PC-5, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, is a synthetic ceramide derivative that has been identified as a direct activator of Sphingosine Kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. S1P plays a crucial role in a variety of cellular processes, including cell growth, survival, migration, and inflammation. By activating SphK1, this compound elevates intracellular S1P levels, thereby modulating these signaling pathways. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies for its study, and visualizations of its mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the activation of SphK1, leading to an increase in intracellular S1P. This has been demonstrated across a variety of cell types, resulting in a range of downstream cellular responses.
Mechanism of Action
This compound directly activates SphK1, which in turn phosphorylates sphingosine to S1P. The elevated intracellular S1P can then act through two main pathways:
-
Inside-out signaling: Intracellular S1P can be transported out of the cell and bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.
-
Intracellular targets: S1P can also act on intracellular targets, though these are less well-characterized than the S1P receptors.
The activation of SphK1 by this compound has been shown to influence several key signaling pathways, including the Akt and Nrf2 pathways, promoting cell survival and protecting against apoptosis and oxidative stress.
Signaling Pathway of this compound
Methodological & Application
K6PC-5 Experimental Protocol for Keratinocytes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for utilizing K6PC-5, a novel synthetic activator of sphingosine kinase 1 (SphK1), to induce differentiation in keratinocytes. This compound promotes the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that plays a crucial role in regulating cellular processes, including proliferation and differentiation. The subsequent increase in intracellular calcium concentration ([Ca2+]i) triggers a signaling cascade that upregulates the expression of key keratinocyte differentiation markers. These protocols are designed for researchers in dermatology, cosmetology, and drug development investigating skin barrier function and related disorders.
Introduction
Keratinocyte differentiation is a tightly regulated process essential for the formation and maintenance of the epidermal barrier. Dysregulation of this process is implicated in various skin diseases, such as psoriasis and atopic dermatitis. This compound has emerged as a valuable pharmacological tool to study and modulate keratinocyte differentiation. It acts by directly activating SphK1, leading to the production of S1P.[1] S1P, in turn, mobilizes intracellular calcium from thapsigargin-sensitive stores, initiating a signaling pathway that culminates in the expression of differentiation-specific proteins like involucrin, loricrin, and filaggrin.[1][2]
These application notes provide comprehensive protocols for the use of this compound in in vitro studies with the human keratinocyte cell line HaCaT. The protocols cover cell culture, this compound treatment, analysis of intracellular calcium signaling, siRNA-mediated gene knockdown, and assessment of differentiation marker expression.
Data Presentation
Table 1: this compound Treatment Parameters for HaCaT Cells
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each specific experiment and cell passage number. A concentration of 50 µM has been shown to be effective.[3] |
| Treatment Duration | 24 - 72 hours | Duration depends on the specific endpoint being measured. For differentiation marker expression, longer incubation times are generally required. |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid cytotoxicity. |
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | N/A (Requires synthesis) | SphK1 Activator |
| HaCaT Cells | ATCC | Human Keratinocyte Cell Line |
| DMEM | Gibco | Cell Culture Medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell Detachment |
| Fura-2 AM | Invitrogen | Intracellular Calcium Indicator |
| Pluronic F-127 | Invitrogen | Fura-2 AM Solubilizer |
| SphK1 siRNA | Santa Cruz Biotechnology | Gene Silencing |
| Lipofectamine RNAiMAX | Invitrogen | Transfection Reagent |
| Anti-Involucrin Antibody | Abcam | Western Blotting |
| Anti-Filaggrin Antibody | Abcam | Western Blotting |
| Anti-Loricrin Antibody | Abcam | Western Blotting |
| HRP-conjugated Secondary Antibody | Bio-Rad | Western Blotting |
| ECL Western Blotting Substrate | Bio-Rad | Chemiluminescent Detection |
Experimental Protocols
HaCaT Cell Culture
-
Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:5 split ratio.
This compound Treatment of HaCaT Cells
-
Cell Seeding: Seed HaCaT cells in the desired culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is based on the use of the ratiometric calcium indicator Fura-2 AM.
-
Cell Seeding: Seed HaCaT cells on glass coverslips in a 24-well plate.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Imaging:
-
Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio before adding this compound.
-
Perfuse the cells with a solution containing this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
siRNA-mediated Knockdown of Sphingosine Kinase 1 (SphK1)
-
Cell Seeding: The day before transfection, seed HaCaT cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute SphK1-specific siRNA (and a non-targeting control siRNA) in Opti-MEM medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene silencing.
-
Verification of Knockdown: After incubation, harvest the cells to verify the knockdown efficiency by Western blotting or qRT-PCR for SphK1.
-
This compound Treatment: Following confirmation of knockdown, the cells can be treated with this compound as described in Protocol 2 to assess the role of SphK1 in the observed effects.
Western Blot Analysis of Differentiation Markers
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against involucrin, filaggrin, or loricrin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL Western blotting substrate and a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the protein expression levels relative to a loading control such as GAPDH or β-actin.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in keratinocyte differentiation.
Caption: Experimental workflow for studying this compound effects.
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: K6PC-5 as a Selective Inhibitor of Fibroblast Proliferation
Introduction
Uncontrolled fibroblast proliferation is a hallmark of various fibrotic diseases, including pulmonary fibrosis, liver cirrhosis, and systemic sclerosis, as well as being a significant factor in cancer progression and abnormal wound healing.[1] Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) signaling pathway are primary drivers of fibroblast proliferation, differentiation, and migration.[1][2] Consequently, the inhibition of PDGFR signaling presents a promising therapeutic strategy for these conditions. K6PC-5 is a potent and selective small molecule inhibitor of the PDGFR tyrosine kinase. These application notes provide a summary of this compound's effects on fibroblast proliferation and a detailed protocol for its use in corresponding assays.
Mechanism of Action
PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) bind to the extracellular domains of PDGFR-α and PDGFR-β, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3][4][5] This activation triggers multiple downstream signaling cascades, including the Ras-MAPK and PI3K/AKT pathways, which are crucial for promoting cell proliferation, survival, and migration.[4][5][6] this compound acts as an ATP-competitive inhibitor of the PDGFR kinase domain, preventing receptor autophosphorylation and blocking the initiation of these downstream signals, thereby leading to the inhibition of fibroblast proliferation.
Below is a diagram illustrating the PDGF signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on human dermal fibroblast proliferation was assessed using a BrdU incorporation assay. Cells were stimulated with PDGF-BB (10 ng/mL) in the presence of varying concentrations of this compound for 24 hours. The results demonstrate a dose-dependent inhibition of proliferation.
Table 1: Inhibition of PDGF-BB-induced Fibroblast Proliferation by this compound
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |
| 0 (No PDGF) | 0.15 | 0.02 | N/A |
| 0 (PDGF-BB only) | 1.20 | 0.11 | 0% |
| 0.1 | 0.95 | 0.09 | 23.8% |
| 0.5 | 0.60 | 0.07 | 57.1% |
| 1.0 | 0.32 | 0.04 | 83.8% |
| 5.0 | 0.18 | 0.03 | 97.1% |
| 10.0 | 0.16 | 0.02 | 99.0% |
Data are representative and compiled for illustrative purposes.
From this data, the IC₅₀ (half-maximal inhibitory concentration) of this compound against PDGF-BB-induced fibroblast proliferation was calculated.
Table 2: this compound Potency
| Parameter | Value |
| IC₅₀ | 0.45 µM |
Experimental Protocols
A detailed protocol for assessing the effect of this compound on fibroblast proliferation using a BrdU incorporation assay is provided below. This method measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of actively proliferating cells.[7][8][9]
Workflow Diagram
Protocol: Fibroblast Proliferation Assay (BrdU Method)
Materials:
-
Human dermal fibroblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human PDGF-BB
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, stop solution, and wash buffer)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, gently aspirate the medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. Also, prepare a solution of PDGF-BB (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the prepared treatments to the appropriate wells. Include the following controls:
-
Negative Control: Serum-free medium only.
-
Positive Control: Medium with PDGF-BB (10 ng/mL final concentration).
-
Test Wells: Medium with PDGF-BB and varying concentrations of this compound.
-
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of the Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Detection:
-
Aspirate the Fixing/Denaturing solution.
-
Wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well.
-
Incubate for 1 hour at room temperature.[8]
-
Aspirate the antibody solution and wash three times with 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-linked secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Measurement:
-
Aspirate the secondary antibody solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is apparent.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance on a microplate reader at 450 nm within 15 minutes.
-
This compound effectively inhibits PDGF-induced fibroblast proliferation in a dose-dependent manner. The provided protocol offers a reliable method for quantifying the anti-proliferative effects of this compound and similar compounds, making it a valuable tool for research in fibrosis, oncology, and drug development.
References
- 1. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols: K6PC-5 Treatment in a Mouse Model of Skin Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by a progressive loss of structural integrity and physiological function. It is driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., ultraviolet radiation, pollution). A key therapeutic target in dermatology and cosmetic science is the stimulation of collagen production and enhancement of epidermal differentiation to counteract the signs of aging. K6PC-5, a novel activator of sphingosine kinase (SK), has emerged as a promising agent in the treatment of skin aging. By increasing the intracellular levels of sphingosine-1-phosphate (S1P), this compound has been shown to promote fibroblast proliferation, collagen synthesis, and keratinocyte differentiation, leading to improvements in skin thickness and barrier function.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a mouse model of skin aging, summarizing key quantitative data and providing detailed experimental protocols for its evaluation. The included signaling pathways and experimental workflows are intended to guide researchers in the design and execution of their studies.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on both intrinsically aged and photoaged mouse skin.
Table 1: Effects of this compound on Intrinsically Aged Mouse Skin
| Parameter | Treatment Group | Result | Reference |
| Dermal Thickness | This compound (topical application for 2 weeks) | 10% increase | [1][3] |
| Fibroblast Proliferation | This compound | Enhanced | [1][3] |
| Collagen Production | This compound | Enhanced | [1][3] |
| Epidermal Differentiation Markers (involucrin, loricrin, filaggrin, keratin 5) | This compound | Promoted | [1][3] |
Table 2: Effects of this compound on Photoaged Mouse Skin
| Parameter | Treatment Group | Result | Reference |
| Dermal Collagen Density | This compound | Increased | [2][4] |
| Fibroblast Count | This compound | Increased | [2][4] |
| Collagen Production | This compound | Increased | [2][4] |
| Stratum Corneum (SC) Integrity | This compound | Increased | [2][4] |
| Corneodesmosome Density | This compound | Increased | [2][4] |
| Barrier Recovery Rate | This compound | Improved | [2][4] |
| Matrix Metalloproteinase 13 (MMP-13) | This compound | Unchanged | [2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse model of skin aging.
Caption: this compound signaling pathway in skin cells.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed protocols for the induction of skin aging in mice and the subsequent evaluation of this compound treatment.
Protocol 1: Induction of Photoaging in a Mouse Model
This protocol describes the induction of chronic photoaging using ultraviolet (UV) radiation.
Materials:
-
Hairless mice (e.g., SKH-1), 56 weeks old for combined intrinsic and photoaging studies.[2]
-
UVB and UVA irradiation source.
-
UV radiometer.
-
Animal housing with controlled temperature, humidity, and light/dark cycle.
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Irradiation Setup: Position the UV lamps to provide a consistent and measurable dose of both UVA and UVB radiation to the dorsal skin of the mice.
-
UVB and UVA Exposure: Expose the mice to UVB and UVA radiation for a period of 8 weeks.[2] The specific dose and frequency may need to be optimized based on the UV source and mouse strain. A representative protocol might involve irradiation three times per week, with gradually increasing doses.
-
Monitoring: Throughout the irradiation period, monitor the mice for signs of skin damage, such as erythema and edema. Adjust the UV dose if necessary to avoid severe burns.
-
Post-Irradiation: Following the 8-week irradiation period, the mice are considered to have photoaged skin and are ready for the treatment phase.
Protocol 2: Topical Administration of this compound
This protocol details the application of this compound to the aged skin of mice.
Materials:
-
This compound compound.
-
Vehicle solution (e.g., a suitable cream or ointment base).
-
Syringes or applicators for topical administration.
Procedure:
-
Preparation of this compound Formulation: Prepare a topical formulation of this compound at the desired concentration. The vehicle control group should receive the formulation without the active compound.
-
Application: Apply a standardized amount of the this compound formulation or vehicle to a defined area on the dorsal skin of the mice.
-
Treatment Schedule: Apply the treatment daily for a period of 2 weeks or longer, depending on the study design.[1][3]
-
Observation: Monitor the mice daily for any signs of skin irritation or adverse reactions to the treatment.
Protocol 3: Assessment of Skin Properties
This protocol outlines the methods for evaluating the effects of this compound on the skin.
1. Histological Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the treated and control areas.
-
Fixation and Processing: Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess epidermal thickness and overall skin morphology.
-
Masson's Trichrome Staining: To visualize and quantify collagen fibers in the dermis.
-
2. Immunohistochemistry
-
Antigen Retrieval: Perform antigen retrieval on deparaffinized skin sections.
-
Antibody Incubation: Incubate the sections with primary antibodies against markers of interest, such as:
-
Procollagen type I
-
Involucrin, loricrin, filaggrin, keratin 5 (for epidermal differentiation)
-
-
Detection: Use an appropriate secondary antibody and detection system to visualize the target proteins.
-
Analysis: Quantify the expression of the target proteins using image analysis software.
3. Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Culture: Culture human fibroblasts from foreskin.[1]
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as fura-2/AM.[1]
-
This compound Treatment: Treat the cells with this compound and monitor the changes in intracellular calcium concentration using fluorescence microscopy or a fluorometer.[1] This method helps to confirm the S1P-mediated action of this compound.[1]
4. Skin Barrier Function Assessment
-
Transepidermal Water Loss (TEWL): Measure TEWL on the skin surface using a Tewameter to assess the integrity of the skin barrier.
-
Skin Hydration: Measure skin hydration using a Corneometer.
Conclusion
This compound represents a promising therapeutic agent for the treatment of skin aging. Its mechanism of action, centered on the activation of sphingosine kinase and the subsequent increase in intracellular S1P and calcium signaling, leads to tangible improvements in skin structure and function.[1][5][6] The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the potential of this compound and other SK activators in the field of dermatology and cosmetic science. The use of a well-characterized mouse model of skin aging is crucial for the preclinical evaluation of such compounds, and the detailed methodologies provided herein will aid in the generation of robust and reproducible data.
References
- 1. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sphingosine kinase activator, improves long-term ultraviolet light-exposed aged murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of K6PC-5 in Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K6PC-5, a novel activator of sphingosine kinase 1 (SphK1), has emerged as a promising small molecule for neuroprotection. This document provides detailed application notes and experimental protocols for studying the neuroprotective effects of this compound, particularly in the context of ischemic brain injury. The primary mechanism of action for this compound in neuroprotection involves the activation of the SphK1/Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress. These guidelines are intended to assist researchers in designing and executing experiments to evaluate this compound's efficacy and mechanism of action in relevant in vitro models.
Mechanism of Action: The SphK1-Nrf2 Signaling Pathway
This compound exerts its neuroprotective effects by activating Sphingosine Kinase 1 (SphK1). Activated SphK1, in turn, initiates a signaling cascade that leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by this compound-activated SphK1, Nrf2 translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein expression. This includes key cytoprotective enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). The upregulation of these antioxidant proteins fortifies the neuron's ability to combat oxidative stress, a major contributor to cell death in ischemic conditions like stroke.[1][2][3]
References
K6PC-5: A Novel Sphingosine Kinase 1 Activator for Ebola Virus Entry Research
Application Note and Protocol
For researchers, scientists, and drug development professionals investigating Ebola virus (EBOV) entry, the small molecule K6PC-5 presents a valuable tool for dissecting the intricate cellular pathways exploited by the virus. This compound is an activator of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1][2][3] By activating SphK1, this compound elevates intracellular levels of sphingosine-1-phosphate (S1P), a bioactive lipid metabolite that has been shown to significantly inhibit EBOV entry.[1][2][3] This application note provides a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in EBOV research, and quantitative data to support experimental design.
Mechanism of Action
Ebola virus entry into host cells is a multi-step process that begins with attachment to the cell surface, followed by internalization via macropinocytosis into endosomes.[4][5] For successful infection, the viral glycoprotein (GP) must be cleaved by host cathepsins within the late endosome or lysosome to expose the receptor-binding domain. This domain then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.[6][7]
This compound disrupts this process by modulating the host cell's sphingolipid metabolism. As a direct activator of SphK1, this compound increases the intracellular concentration of S1P.[2][8] Elevated S1P levels have been demonstrated to inhibit EBOV-GP-mediated viral entry.[1][2][3] This inhibition is independent of the cell-surface S1P receptors, suggesting an intracellular mechanism of action.[2][4] The current understanding is that the perturbation of the delicate balance between sphingosine and S1P levels interferes with the endocytic trafficking of the virus, preventing it from reaching the late endosomes and lysosomes where the essential NPC1 receptor is located.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinases Promote Ebola Virus Infection and Can Be Targeted to Inhibit Filoviruses, Coronaviruses, and Arenaviruses Using Late Endocytic Trafficking to Enter Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for K6PC-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
K6PC-5 is a synthetic ceramide derivative that functions as a potent and direct activator of sphingosine kinase 1 (SPHK1).[1][2][3][4][5] This activation leads to the production of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a multitude of cellular processes.[5] this compound has demonstrated potential in research related to skin diseases, neurodegeneration, and viral infections due to its role in promoting keratinocyte differentiation, stimulating fibroblast proliferation and collagen synthesis, and increasing intracellular calcium levels.[1][5][6][7][8]
Chemical Properties:
| Property | Value |
| Formal Name | 2-hexyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-3-oxo-decanamide |
| CAS Number | 756875-51-1 |
| Molecular Formula | C19H37NO4 |
| Molecular Weight | 343.5 g/mol [2][3] |
| Formulation | Solid[2] |
| Purity | ≥98%[2] |
Dissolution Protocols
This compound is a hydrophobic compound with poor solubility in aqueous solutions.[5][6] The following protocols are recommended for its dissolution. It is advised to prepare solutions fresh for in vivo experiments on the day of use.[1] For in vitro studies, stock solutions can be prepared and stored as described in the storage section. Should precipitation occur during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Solubility Data:
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | 10 mM[4] |
In Vivo Formulation Protocols:
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.28 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.28 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.28 mM)[1] |
Stock Solution Preparation (for in vitro use):
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the desired amount of this compound solid.
-
Calculate the required volume of DMSO based on the molecular weight (343.5 g/mol ). For example, to make 1 mL of a 10 mM solution, dissolve 3.435 mg of this compound in 1 mL of DMSO.
-
Add the DMSO to the solid this compound.
-
Vortex or sonicate until the solid is completely dissolved.
Storage Protocols
Proper storage of this compound is crucial to maintain its stability and activity.
Storage of Solid Compound:
| Storage Temperature | Duration |
| -20°C | 12 months |
| 4°C | 6 months |
Storage of Stock Solutions in Solvent:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month[1] or 6 months |
Mechanism of Action and Signaling Pathway
This compound directly activates SPHK1, which catalyzes the phosphorylation of sphingosine to S1P.[5] The resulting increase in intracellular S1P levels leads to a rapid and transient rise in intracellular calcium concentration ([Ca2+]i).[1][5] This calcium signaling is dependent on thapsigargin-sensitive Ca2+ stores and Ca2+ entry, but independent of the classical phospholipase C pathway.[5][7]
This compound signaling pathway.
Experimental Workflow: Preparation and Application
The following diagram outlines a general workflow for the preparation and application of this compound in a typical cell-based experiment.
Experimental workflow for this compound.
Applications in Research
This compound has been utilized in a variety of research contexts, including:
-
Dermatology: Promoting epidermal differentiation and proliferation of keratinocytes, and increasing collagen synthesis in fibroblasts.[1][5][6][7][8] It has been studied for its potential in treating skin disorders like atopic dermatitis and psoriasis, as well as for anti-aging effects in skin.[3][5][6][7][8]
-
Neuroscience: Exhibiting neuroprotective effects by inhibiting cell death in neuronal cells under conditions of oxygen-glucose deprivation/reoxygenation.[2]
-
Virology: Attenuating Ebola virus infection by inhibiting viral entry.[9][10]
These application notes provide a comprehensive guide for the effective dissolution, storage, and utilization of this compound in a research setting. Adherence to these protocols will help ensure the integrity and efficacy of the compound in experimental studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | SphK1 activator | Probechem Biochemicals [probechem.com]
- 5. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel sphingosine kinase activator, improves long-term ultraviolet light-exposed aged murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K6PC-5 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of K6PC-5, a novel activator of sphingosine kinase 1 (SphK1), in various cell culture applications. This compound has been shown to modulate key cellular processes, including proliferation, differentiation, and survival, making it a valuable tool for a range of research areas.
Introduction to this compound
This compound, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, is a synthetic ceramide derivative that functions as a direct activator of sphingosine kinase 1 (SphK1).[1][2][3] SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a multitude of cellular signaling pathways. By activating SphK1, this compound elevates intracellular S1P levels, thereby influencing downstream signaling cascades that regulate cell fate and function.
Cellular Effects and Optimal Concentrations
The optimal concentration of this compound varies depending on the cell type and the desired biological outcome. The following tables summarize the effective concentrations of this compound used in different cell lines and their observed effects.
Table 1: Optimal Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Optimal Concentration (approx.) | Observed Effects | Reference |
| SH-SY5Y | Human Neuroblastoma | 2.5 - 25 µM | 10 µM | Neuroprotection against oxygen-glucose deprivation/reoxygenation (OGDR) | [4][5] |
| HaCaT | Human Keratinocytes | 1 - 10 µM | Not Specified | Enhanced expression of differentiation markers (involucrin, filaggrin) | [1] |
| Primary Murine Hippocampal Neurons | Neurons | Not Specified | 10 µM | Protection from OGDR | [5] |
| Human Fibroblasts | Fibroblasts | 1 - 10 µM | Not Specified | Promoted proliferation and procollagen production | [2][6] |
| EA.hy926 | Human Endothelial Hybrid | 10 - 50 µM | IC50 = 6.75 µM (for viral entry inhibition) | Attenuation of Ebola virus (EBOV) infection | [7][8] |
| H9c2 / HL-1 | Myocardial Cells | Not Specified | Not Specified | Inhibition of OGDR-induced cell death | [3] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Concentration with Observed Cytotoxicity | Notes | Reference |
| SH-SY5Y | 100 µM | Induced a reduction in cell viability and significant LDH release. | [5] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the activation of SphK1, leading to the modulation of at least two key signaling pathways:
-
SphK1-Nrf2 Signaling Pathway: In neuronal cells, this compound-mediated activation of SphK1 leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5] Nrf2 then translocates to the nucleus and promotes the expression of antioxidant genes, conferring protection against oxidative stress.[5]
-
Intracellular Ca2+ Signaling Pathway: In keratinocytes and fibroblasts, this compound induces oscillations in intracellular calcium concentration ([Ca2+]i).[1][6] This effect is dependent on SphK1 activity and relies on thapsigargin-sensitive Ca2+ stores and Ca2+ entry, but is independent of the classical phospholipase C (PLC) pathway.[1]
Experimental Protocols
The following are generalized protocols for cell culture experiments involving this compound. It is recommended to optimize these protocols for specific cell lines and experimental setups.
General Cell Culture and this compound Treatment
This protocol outlines the basic steps for treating cultured cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture vessels (flasks, plates, etc.)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into the desired culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. It is important to also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays to evaluate the effects of this compound.
-
Cell Viability and Cytotoxicity Assays
A. Cell Counting Kit-8 (CCK-8) Assay for Viability:
-
Seed cells in a 96-well plate and treat with this compound as described in section 4.1.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:
-
Seed cells in a 96-well plate and treat with this compound.
-
After incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. Increased LDH release indicates loss of cell membrane integrity and cytotoxicity.
Western Blotting for Protein Expression Analysis
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, SphK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Treat cells with this compound as described for western blotting.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., NQO1, GCLC, HO1).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
Troubleshooting
-
Low solubility of this compound: this compound is a hydrophobic compound.[1] Ensure proper dissolution in a suitable organic solvent like DMSO before preparing aqueous working solutions.
-
Cell toxicity: High concentrations of this compound (e.g., 100 µM) can be toxic to some cell lines.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and application.
-
Variability in results: Cell passage number, confluency, and serum concentration in the medium can all influence the cellular response to this compound. Maintain consistent cell culture practices to ensure reproducibility.
Conclusion
This compound is a potent and specific activator of SphK1 that offers a valuable tool for investigating the role of the SphK1/S1P signaling pathway in a wide range of cellular processes. These application notes provide a foundation for utilizing this compound in cell culture experiments. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems.
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of SphK1 by this compound Inhibits Oxygen-Glucose Deprivation/Reoxygenation-Induced Myocardial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Sphingosine Kinase 1 (SphK1) Activity Following K6PC-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sphingosine Kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of the amino alcohol sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. This reaction is a key regulatory point in the sphingolipid signaling pathway, where SphK1 and its product, S1P, are involved in numerous cellular processes, including proliferation, survival, migration, and inflammation[2][3]. In contrast to the pro-apoptotic signals often associated with ceramide and sphingosine, S1P typically promotes cell survival and growth[2]. The balance between these sphingolipid metabolites, often termed the "sphingolipid rheostat," is crucial for cell fate.
K6PC-5 is a synthetic, hydrophobic ceramide derivative identified as a direct activator of SphK1[4][5][6]. By increasing the enzymatic activity of SphK1, this compound elevates intracellular levels of S1P, which in turn modulates downstream signaling pathways, such as those involving intracellular calcium mobilization[4][6]. This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of SphK1 activation. Accurately measuring the change in SphK1 activity after this compound treatment is essential for understanding its mechanism of action and its effects on cellular systems.
These notes provide detailed protocols for quantifying SphK1 activity in cell lysates following treatment with this compound, utilizing common biochemical assay formats.
Signaling Pathway and Mechanism
This compound directly activates SphK1, enhancing the conversion of sphingosine to S1P. This increase in S1P can then act intracellularly as a second messenger or be exported to activate cell surface S1P receptors, initiating a cascade of downstream cellular responses.
Caption: Sphingolipid signaling pathway showing activation of SphK1 by this compound.
Experimental Design and Workflow
Measuring the effect of this compound on SphK1 activity involves treating cultured cells with the compound, preparing cell lysates, and then performing a kinase assay on the lysates. The activity is typically compared to a vehicle-treated control to determine the fold-activation.
Caption: General experimental workflow for assessing SphK1 activity.
Protocol 1: Luminescence-Based SphK1 Activity Assay
This protocol is adapted from commercially available kits (e.g., BPS Bioscience, Echelon Biosciences) which measure ATP depletion as an indicator of kinase activity[3][7][8]. The luminescent signal is inversely proportional to SphK1 activity.
A. Materials Required
-
Cells of interest (e.g., SH-SY5Y neuronal cells)[9]
-
Cell culture medium and supplements
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SphK1 Assay Kit (containing reaction buffer, sphingosine substrate, ATP, and ATP detection reagent like Kinase-Glo®)[7][10]
-
White, opaque 96-well microplates
-
Luminometer
B. Experimental Procedure
-
Cell Seeding and Treatment:
-
Preparation of Cell Lysate:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic fraction) and keep it on ice.
-
Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
-
SphK1 Kinase Reaction:
-
Prepare a master mix of the reaction components as per the kit manufacturer's instructions. A typical reaction mix per well includes kinase assay buffer, sphingosine, and water[10].
-
To a white 96-well plate, add the cell lysate (containing SphK1, e.g., 10-20 µg of total protein) to each well.
-
Add the reaction master mix to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time may need optimization.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent (e.g., Kinase-Glo® MAX) to each well[10].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
C. Data Analysis
-
A lower luminescence value indicates higher ATP consumption and thus higher SphK1 activity.
-
Calculate the percentage of remaining ATP for each sample relative to a "no enzyme" control.
-
Express SphK1 activity as a percentage or fold-change relative to the vehicle-treated control.
Protocol 2: Radiometric [γ-³²P]ATP-Based SphK1 Activity Assay
This is a classic and highly sensitive method for directly measuring the formation of radiolabeled S1P[1][11].
A. Materials Required
-
Cell lysates prepared as in Protocol 1.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM Na₃VO₄, 15 mM NaF, 10 mM MgCl₂, 1 mM DTT).
-
Sphingosine substrate (e.g., D-erythro-sphingosine).
-
Stop solution (e.g., 1 M HCl).
-
Extraction solvents: Chloroform, Methanol.
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60).
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1 v/v/v).
-
Phosphor screen and imager or scintillation counter.
B. Experimental Procedure
-
Kinase Reaction:
-
In a microcentrifuge tube, combine cell lysate (20-50 µg protein), kinase reaction buffer, and sphingosine substrate.
-
Initiate the reaction by adding the ATP mix containing unlabeled ATP and a spike of [γ-³²P]ATP.
-
Incubate at 37°C for 20-30 minutes.
-
-
Extraction of S1P:
-
Stop the reaction by adding HCl, followed by chloroform and methanol to perform a Bligh-Dyer extraction[1][11].
-
Vortex vigorously and centrifuge to separate the phases. The phosphorylated product, [³²P]S1P, will partition into the lower organic phase.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen or in a vacuum concentrator.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol.
-
Spot the sample onto a TLC plate.
-
Develop the plate using the developing solvent until the solvent front nears the top.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Expose the dried TLC plate to a phosphor screen overnight.
-
Scan the screen using a phosphor imager to visualize the radioactive spots. The [³²P]S1P spot can be identified by running a known standard.
-
Quantify the radioactivity of the S1P spot using densitometry software. Alternatively, scrape the silica corresponding to the S1P spot into a scintillation vial and measure counts using a scintillation counter.
-
Data Presentation
Quantitative data should be summarized to show the dose-dependent effect of this compound on SphK1 activity.
Table 1: Effect of this compound on SphK1 Activity in SH-SY5Y Cells
| Treatment Group | This compound Conc. (µM) | SphK1 Activity (Relative Luminescence Units) | SphK1 Activity (% of Vehicle Control) |
| Vehicle Control | 0 | 850,000 ± 45,000 | 100% |
| This compound | 1 | 710,000 ± 38,000 | 119.7% |
| This compound | 5 | 525,000 ± 31,000 | 161.9% |
| This compound | 10 | 380,000 ± 25,000 | 223.7% |
| This compound | 25 | 290,000 ± 20,000 | 293.1% |
| SphK1 Inhibitor | N/A | 980,000 ± 51,000 | 86.7% |
| (Note: Data are hypothetical examples for illustrative purposes. RLU values are inversely related to activity.) |
Logical Relationship of this compound Action
The mechanism of this compound involves direct enzyme activation leading to a predictable series of molecular events that result in a cellular outcome.
Caption: Logical flow from this compound treatment to cellular response.
Summary and Best Practices
-
Clarification of Effect: It is crucial to note that this compound is a SphK1 activator, and thus an increase in activity is the expected outcome[4][5][6][12].
-
Controls are Key: Always include a vehicle-only control to establish a baseline for SphK1 activity. A known SphK1 inhibitor (e.g., PF-543) can be used as a negative control to confirm the assay is measuring SphK1-specific activity[13][14].
-
Optimization: Optimal conditions for cell treatment (dose and time) and the kinase assay (incubation time, protein amount) may vary depending on the cell type and should be determined empirically.
-
Assay Choice: Luminescence-based assays are well-suited for higher throughput screening and avoid the use of radioactive materials[7]. Radiometric assays offer high sensitivity and provide a direct measure of product formation, often considered the gold standard[1].
References
- 1. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. karger.com [karger.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. An Improved Isoform-Selective Assay for Sphingosine Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Anti-Aging Effects of K6PC-5 in Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by a progressive decline in physiological function and regenerative capacity. This process is driven by both intrinsic factors, such as genetics and metabolic processes, and extrinsic factors, including UV radiation and pollution. A key hallmark of aged skin is the diminished function of dermal fibroblasts, leading to reduced collagen synthesis and an increase in the activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix. These changes manifest as wrinkles, fine lines, and loss of skin elasticity.
K6PC-5, a novel synthetic activator of sphingosine kinase 1 (SphK1), has emerged as a promising agent for combating the signs of skin aging.[1] By activating SphK1, this compound stimulates the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator.[2] S1P plays a crucial role in various cellular processes relevant to skin health, including fibroblast proliferation, collagen synthesis, and keratinocyte differentiation.[1] These application notes provide a comprehensive overview of the mechanisms of this compound and detailed protocols for investigating its anti-aging effects in a research setting.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-aging effects by modulating a key signaling cascade within skin cells. The primary target of this compound is Sphingosine Kinase 1 (SphK1), an enzyme that catalyzes the phosphorylation of sphingosine to produce Sphingosine-1-Phosphate (S1P).[2]
The elevation of intracellular S1P levels triggers a cascade of downstream events, most notably an increase in intracellular calcium concentration ([Ca2+]i).[1] This calcium signaling is initiated through the release of calcium from thapsigargin-sensitive intracellular stores, a mechanism that is independent of the classical phospholipase C (PLC)/inositol trisphosphate (IP3) pathway.[1] The resulting calcium oscillations act as a secondary messenger, influencing various cellular functions.
Furthermore, the activation of the SphK1 pathway by this compound has been shown to stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation can help protect cells from oxidative stress, a major contributor to skin aging.
The culmination of this signaling cascade is the observed anti-aging effects of this compound, including enhanced fibroblast proliferation, increased collagen production, and improved keratinocyte differentiation, ultimately leading to a healthier and more youthful skin appearance.[1]
This compound Signaling Pathway
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound on key parameters of skin aging.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation
| This compound Concentration | Proliferation Increase (%) (vs. Control) | Statistical Significance |
| 1 µM | Data not available | - |
| 5 µM | Data not available | - |
| 10 µM | Significantly Increased | p < 0.05 |
| Control | 0% | - |
Note: While studies report a significant increase in fibroblast proliferation, specific percentage increases at various concentrations are not publicly available. The data presented is based on qualitative findings from Youm et al., 2008.[1]
Table 2: Effect of this compound on Procollagen Type I Synthesis in Human Dermal Fibroblasts
| This compound Concentration | Procollagen Type I Production (ng/mL) | Statistical Significance |
| 1 µM | Data not available | - |
| 5 µM | Data not available | - |
| 10 µM | Significantly Increased | p < 0.05 |
| Control | Baseline | - |
Note: Similar to proliferation data, the precise quantitative increase in procollagen synthesis at different this compound concentrations is not detailed in available literature. The information is derived from the findings of Youm et al., 2008.[1]
Table 3: In Vivo Effects of Topical this compound Application on Aged Mouse Skin
| Treatment (2 weeks) | Dermal Thickness Increase (%) | Fibroblast Number | Collagen Production |
| 1% this compound | 10% | Enhanced | Enhanced |
| Vehicle Control | 0% | Baseline | Baseline |
Data sourced from Youm et al., 2008.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-aging properties of this compound.
Protocol 1: Human Dermal Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., ATCC PCS-201-012)
-
Fibroblast growth medium (DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of fibroblast growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in fibroblast growth medium (e.g., 1, 5, 10 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the this compound containing medium or control medium (with vehicle) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.
MTT Assay Workflow
Protocol 2: Collagen Synthesis Assay (Sircol Assay)
Objective: To quantify the amount of newly synthesized soluble collagen produced by human dermal fibroblasts treated with this compound.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
This compound stock solution
-
Sircol™ Soluble Collagen Assay Kit
-
24-well tissue culture plates
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 24-well plates and treat with various concentrations of this compound as described in Protocol 1.
-
Sample Collection: After the incubation period (e.g., 72 hours), collect the cell culture supernatant.
-
Collagen Precipitation: Follow the Sircol™ assay kit instructions. Typically, this involves adding the Sircol dye reagent to the supernatant to precipitate the collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Wash the pellet to remove unbound dye.
-
Dye Release: Add the alkali reagent to release the dye from the collagen.
-
Absorbance Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 555 nm.
-
Quantification: Determine the collagen concentration using a standard curve prepared with the provided collagen standard.
Sircol Assay Workflow
Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To assess the effect of this compound on the activity of MMPs (e.g., MMP-1) secreted by dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
This compound stock solution
-
MMP activity assay kit (fluorometric or colorimetric)
-
UV-B or other stimuli to induce MMP expression (optional)
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts and treat with this compound. To enhance MMP expression, cells can be exposed to a stimulus like a sub-lethal dose of UV-B radiation prior to or during treatment.
-
Sample Collection: Collect the cell culture supernatant containing secreted MMPs.
-
MMP Activity Measurement: Follow the instructions of the chosen commercial MMP activity assay kit. This typically involves:
-
Adding the collected supernatant to a well containing a specific MMP substrate.
-
Incubating to allow the MMPs to cleave the substrate.
-
Measuring the resulting fluorescence or color change.
-
-
Data Analysis: Compare the MMP activity in the this compound treated samples to the untreated or vehicle-treated controls. A known MMP inhibitor should be used as a positive control.
Protocol 4: Cellular Antioxidant Activity Assay (DCFH-DA Assay)
Objective: To evaluate the ability of this compound to mitigate oxidative stress in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidizing agent (e.g., H₂O₂)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts in a black 96-well plate.
-
Pre-treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution in the dark.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent like H₂O₂.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time.
-
Data Analysis: Compare the rate of fluorescence increase in this compound treated cells to that in control cells. A known antioxidant (e.g., N-acetylcysteine) can be used as a positive control.
Conclusion
This compound represents a promising new avenue for the development of anti-aging skin therapies. Its well-defined mechanism of action, centered on the activation of the SphK1/S1P signaling pathway, provides a strong scientific rationale for its efficacy. The protocols outlined in these application notes offer a robust framework for researchers to further investigate and quantify the beneficial effects of this compound on skin cells. The ability of this compound to enhance fibroblast proliferation, boost collagen synthesis, and potentially protect against oxidative stress underscores its potential as a valuable ingredient in advanced skincare formulations. Further research, particularly to elucidate the full quantitative dose-response relationships, will be instrumental in optimizing its application for skin anti-aging.
References
Troubleshooting & Optimization
Troubleshooting K6PC-5 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with K6PC-5, a synthetic ceramide derivative and sphingosine kinase 1 (SPHK1) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a synthetic ceramide derivative that functions as a direct activator of sphingosine kinase 1 (SPHK1).[1][2] Chemically, it is known as N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide. Due to its hydrophobic nature, this compound is practically insoluble in water.[1] However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in DMSO can occur due to several factors, including reaching the solubility limit, temperature fluctuations, or the quality of the DMSO. To address this, consider the following:
-
Concentration: Ensure you are not exceeding the known solubility limit of this compound in DMSO.
-
Gentle Warming and Sonication: As recommended for many compounds, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can aid in complete dissolution.[3]
-
Solvent Quality: Use anhydrous, high-purity DMSO to avoid introducing water, which can significantly decrease the solubility of hydrophobic compounds like this compound.
Q3: My experiment requires a low concentration of DMSO. How can I prepare an aqueous working solution of this compound?
A3: Direct dilution of a DMSO stock of this compound into an aqueous buffer will likely cause immediate precipitation. For in vitro experiments requiring low final DMSO concentrations, a serial dilution approach is recommended. Prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in your cell culture medium or buffer. It is crucial to ensure rapid and thorough mixing at each dilution step to minimize localized high concentrations that can lead to precipitation.
Q4: How can I formulate this compound for in vivo studies?
A4: For in vivo administration, this compound is typically formulated as a suspension or in a vehicle containing co-solvents and emulsifiers. Here are some established protocols:
-
Homogeneous Suspension: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1] For example, a 5 mg/mL suspension can be made by adding 5 mg of this compound to 1 mL of CMC-Na solution and mixing thoroughly.[1]
-
Co-solvent Formulations: Various co-solvent systems have been successfully used. These typically involve an initial dissolution in a small amount of DMSO, followed by dilution in a vehicle containing agents like PEG300, Tween-80, or SBE-β-CD.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock | Exceeding solubility limit; Low temperature; Water contamination in DMSO | Decrease concentration; Gently warm and/or sonicate[3]; Use fresh, anhydrous DMSO |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound | Perform serial dilutions with vigorous mixing; For in vivo use, prepare a formulation with co-solvents or suspending agents[1][3] |
| Inconsistent experimental results | Incomplete dissolution of this compound | Visually inspect for any particulate matter before use; Briefly centrifuge to pellet any undissolved compound and use the supernatant |
| Cloudy or hazy solution for in vivo use | Improper formulation | Follow established protocols for in vivo formulations precisely, ensuring each component is added sequentially and mixed thoroughly[3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If any particulates are visible, gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate until the solution is clear.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[4][3]
In Vivo Formulation Protocols
The following table summarizes established protocols for preparing this compound for in vivo administration to achieve a clear solution at a concentration of at least 2.5 mg/mL.[3] It is crucial to add each solvent sequentially and ensure complete mixing at each step.
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
This compound Signaling Pathway and Experimental Workflow
This compound directly activates Sphingosine Kinase 1 (SphK1), which in turn catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[2][5] S1P is a bioactive lipid mediator that can then signal through various pathways to elicit cellular responses, including an increase in intracellular calcium levels.[1][6]
Caption: this compound signaling pathway.
The following diagram outlines a logical workflow for troubleshooting this compound insolubility issues during experimental preparation.
Caption: this compound insolubility troubleshooting workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SphK1 activator | Probechem Biochemicals [probechem.com]
- 5. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of K6PC-5 in experiments
Welcome to the K6PC-5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.
This compound is known as a selective activator of Sphingosine Kinase 1 (SphK1), an important enzyme in cellular signaling.[1][2][3][4][5] While characterized as selective, it is crucial to consider and investigate potential off-target effects to ensure the validity of your experimental results. This guide provides a framework for identifying, understanding, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a SphK1 activator like this compound?
Q2: What are the common methodologies to identify potential off-target effects of this compound?
A: Several techniques can be employed to profile the selectivity of this compound and identify potential off-target interactions:
-
Kinome Scanning: This involves screening this compound against a large panel of kinases to determine its activity profile and identify any unintended kinase targets.
-
Proteomic Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins that directly bind to this compound in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the target protein.[6][7][8][9][10] A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
Q3: My experimental results with this compound are inconsistent or not what I expected. Could this be due to off-target effects?
A: Inconsistent or unexpected results can indeed be a sign of off-target activity. It is important to perform control experiments to validate that the observed phenotype is a direct result of SphK1 activation. Using a structurally different SphK1 activator or genetically manipulating SphK1 expression (e.g., siRNA knockdown or CRISPR-Cas9 knockout) can help confirm the on-target effect.[11]
Q4: How can I minimize the risk of off-target effects in my experiments?
A: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ orthogonal approaches: Validate key findings using alternative methods to modulate SphK1 activity, such as genetic approaches or other specific activators.
-
Perform control experiments: Always include appropriate vehicle controls and consider using a structurally related but inactive analog of this compound if available.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of SphK1.
Troubleshooting Workflow:
References
- 1. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing K6PC-5 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing K6PC-5 incubation time to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to observe its effects?
A1: The optimal incubation time for this compound is dependent on the cell type and the specific biological effect being investigated. Based on published studies, a 24-hour incubation is a common starting point for observing effects on keratinocyte differentiation and fibroblast proliferation. For other applications, such as inhibiting Ebola virus infection, a longer incubation time of 48 hours has been used. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental model.
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound varies between different cell types and desired outcomes. For studies on normal human epidermal keratinocytes (NHEKs) and human fibroblasts, concentrations ranging from 1 to 10 µM have been shown to be effective. In experiments involving Ebola virus-infected EA.hy926 cells, higher concentrations of 10, 25, and 50 µM were utilized. A dose-response study is crucial to identify the optimal concentration for your specific cell line and experimental goals.
Q3: I am not observing the expected increase in intracellular calcium after this compound treatment. What could be the issue?
A3: A rapid and transient increase in intracellular calcium is a key mechanism of this compound action. If you are not observing this effect, consider the following:
-
Time of measurement: The calcium increase is transient. Ensure you are measuring calcium levels immediately after this compound addition.
-
Cell health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness.
-
This compound solution: this compound is a ceramide derivative and may require specific solvents for optimal dissolution. Ensure it is properly dissolved before adding to your cell culture medium. If precipitation is observed, gentle heating or sonication may be necessary.
-
Calcium measurement assay: Verify the functionality of your calcium indicator dye and the sensitivity of your detection instrument.
Q4: My Western blot results for p-ERK and p-JNK are inconsistent after this compound treatment. What can I do?
A4: this compound has been shown to stimulate the phosphorylation of p42/44 ERK and JNK. Inconsistent Western blot results can be due to several factors:
-
Incubation time: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation.
-
Lysate preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Antibody quality: Ensure your primary antibodies for the phosphorylated proteins are specific and used at the recommended dilution.
-
Loading controls: Use a reliable loading control (e.g., total ERK, total JNK, or a housekeeping protein) to ensure equal protein loading between lanes.
Troubleshooting Guides
Low Cell Proliferation or Collagen Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| No significant increase in fibroblast proliferation after 24-hour incubation with 1-10 µM this compound. | Suboptimal incubation time. | Perform a time-course experiment, testing incubation times from 12 to 48 hours. |
| Cell density is too high or too low. | Optimize the initial seeding density of your fibroblasts. | |
| This compound is not fully dissolved. | Ensure complete dissolution of this compound. Consider using solvents like DMSO, PEG300, or Tween-80 as suggested by the manufacturer. | |
| Minimal increase in collagen synthesis in human fibroblasts. | Insufficient incubation period. | Extend the incubation time to 48 or 72 hours, as collagen synthesis is a downstream event. |
| Assay sensitivity. | Use a highly sensitive collagen detection assay. |
Inconsistent Keratinocyte Differentiation Marker Expression
| Issue | Possible Cause | Troubleshooting Steps |
| Variable increases in involucrin and loricrin levels in NHEKs after 24-hour incubation with 1-10 µM this compound. | Cell differentiation state. | Ensure keratinocytes are in the appropriate differentiation state before treatment. This can be influenced by calcium concentration in the media. |
| Inconsistent protein extraction. | Use a robust protein extraction protocol and ensure complete cell lysis. | |
| Antibody variability. | Use validated antibodies for involucrin and loricrin and optimize antibody concentrations. |
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of this compound in Various Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time |
| Normal Human Epidermal Keratinocytes (NHEKs) | Increased involucrin and loricrin levels. | 1-10 µM | 24 hours |
| Human Fibroblasts | Promoted proliferation and collagen synthesis. | 1-10 µM | 24 hours |
| EA.hy926 (EBOV-infected) | Attenuated Ebola virus infection. | 10-50 µM | 48 hours |
| SH-SY5Y Neuronal Cells & Primary Murine Hippocampal Neurons | Protection from oxygen-glucose deprivation/re-oxygenation. | Not specified | Not specified |
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins (p-ERK, p-JNK)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, p-JNK, total ERK, and total JNK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Measurement (Fura-2 AM)
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with Fura-2 AM in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with the buffered salt solution to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
This compound Addition: Add this compound to the cells while continuing to record the fluorescence ratio.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway.
Caption: this compound incubation time optimization workflow.
Technical Support Center: K6PC-5 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing K6PC-5 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ceramide derivative that functions as a direct activator of sphingosine kinase 1 (SphK1).[1][2] Its primary mechanism involves stimulating SphK1 to phosphorylate sphingosine into sphingosine-1-phosphate (S1P), a key signaling lipid that regulates numerous cellular processes, including cell growth, survival, differentiation, and intracellular calcium signaling.[1][3]
Q2: Is this compound expected to be cytotoxic to my cells?
Generally, this compound is not considered cytotoxic and has been shown to exhibit cytoprotective effects in various cell types, including myocardial and neuronal cells.[4] For instance, one study found that this compound was not cytotoxic to EA.hy926 endothelial cells at concentrations up to 50 μM for 48 hours.[3] Instead of causing cell death, this compound has been observed to promote cell survival and differentiation.[1][2]
Q3: At what concentrations is this compound typically effective?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, published studies have shown significant biological activity in the range of 1 µM to 100 µM.[3] For example, concentrations between 1-10 μM have been shown to promote fibroblast proliferation and collagen synthesis.[5] In studies on its anti-viral effects, concentrations of 10-50 μM were used.[3][5]
Q4: What are the key signaling pathways activated by this compound?
This compound primarily activates the SphK1 pathway, leading to an increase in intracellular S1P. This can subsequently trigger downstream signaling cascades, including the activation of Akt and Nrf2, which are involved in cell survival and stress response.[2][4] this compound has also been shown to induce intracellular calcium oscillations.[1][5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and related cell viability assays.
Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment
Possible Cause 1: High Concentration or Solvent Toxicity While this compound itself is generally non-toxic, very high concentrations or the solvent used to dissolve it (e.g., DMSO) may induce cytotoxicity.
Troubleshooting Steps:
-
Review this compound Concentration: Ensure the concentration used is within the typically effective and non-toxic range (e.g., 1-50 µM).
-
Solvent Control: Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to assess the toxicity of the solvent itself.
-
Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic concentration for your specific cell line.
Possible Cause 2: Cell Line Sensitivity While unlikely, your specific cell line may have a unique sensitivity to perturbations in the sphingolipid pathway.
Troubleshooting Steps:
-
Literature Review: Check for any published data on the effects of SphK1 activation in your specific cell model.
-
Positive Control for Cytotoxicity: Include a known cytotoxic agent as a positive control in your assay to ensure the assay is working correctly and to provide a benchmark for cytotoxicity.
Issue 2: Inconsistent or Unreliable Results in Cell Viability Assays
Possible Cause 1: Interference of this compound with the Assay Reagents As a lipophilic molecule, this compound could potentially interfere with certain assay components. For colorimetric assays like CCK-8/WST-8, the compound's color or redox properties could affect absorbance readings.[6]
Troubleshooting Steps:
-
Assay-Specific Controls: Run a control with this compound in cell-free media with the assay reagent to check for any direct reaction.[7]
-
Wash Step: Before adding the viability assay reagent, consider gently washing the cells with fresh media to remove any residual this compound.
-
Use a Different Assay: If interference is suspected, switch to a viability assay with a different detection principle (e.g., from a metabolic assay like CCK-8 to a membrane integrity assay like LDH release).
Possible Cause 2: Improper Cell Seeding and Handling Uneven cell seeding, edge effects in multi-well plates, or the presence of bubbles can all lead to high variability.[7]
Troubleshooting Steps:
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding and mix gently but thoroughly between plating.
-
Avoid Edge Effects: Do not use the outermost wells of a 96-well plate for experimental samples, as these are prone to evaporation. Fill them with sterile media or PBS instead.[7]
-
Careful Reagent Addition: When adding reagents, pipette gently against the side of the well to avoid creating bubbles.[8]
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Cell Type | This compound Concentration | Duration | Observed Effect | Reference |
| EA.hy926 Endothelial Cells | 50 µM | 48 hours | No cytotoxicity observed. | [3] |
| Human Fibroblasts | 1-10 µM | 24 hours | Promoted proliferation and collagen synthesis. | [5] |
| Normal Human Epidermal Keratinocytes | 1-10 µM | 24 hours | Increased involucrin and loricrin levels. | [5] |
| SH-SY5Y Neuronal Cells | 1, 5, 10 µM | Not Specified | Protected against oxygen-glucose deprivation. | [4] |
| EBOV-infected EA.hy926 Cells | 10, 25, 50 µM | 48 hours | Attenuated EBOV-induced infection. | [5] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted for assessing cell viability after this compound treatment.
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Be careful not to introduce bubbles.[9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank (medium + CCK-8) from all readings. Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Centrifuge for plates
-
Microplate reader (490 nm or as per kit instructions)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the CCK-8 protocol.
-
Assay Controls: Prepare the following controls in triplicate:
-
Background Control: Medium only (no cells).
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Untreated cells with lysis buffer (from the kit) added 15 minutes before the end of incubation.
-
Test Sample: this compound treated cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[10][11]
-
Supernatant Transfer: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.[10]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, based on the absorbance values of the controls and test samples.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This assay is used to detect early apoptosis by measuring changes in mitochondrial membrane potential.
Materials:
-
JC-1 Assay Kit
-
Fluorescence microscope or flow cytometer
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate culture vessels
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include a positive control for apoptosis (e.g., treatment with CCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the kit's protocol. Remove the culture medium and add the JC-1 solution to each well.
-
Incubation: Incubate the cells with the JC-1 stain for 15-30 minutes at 37°C.[12]
-
Washing: Gently wash the cells with the provided assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Flow Cytometry: Excite at 488 nm and measure green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).[13]
-
Fluorescence Microscopy/Plate Reader: Measure the fluorescence intensity for both green and red channels.
-
-
Data Analysis: In healthy cells, the red/green fluorescence ratio will be high. In apoptotic cells, this ratio will decrease as the mitochondrial membrane potential is lost and the dye remains in its monomeric (green) form.[14]
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ezbioscience.com [ezbioscience.com]
- 9. ptglab.com [ptglab.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: K6PC-5 and Sphingosine Kinase 1 (SphK1) Activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using K6PC-5 to activate Sphingosine Kinase 1 (SphK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, cell-permeable ceramide derivative that acts as a direct activator of Sphingosine Kinase 1 (SphK1).[1] SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and calcium signaling.[1] this compound's activation of SphK1 leads to an increase in intracellular S1P levels, which in turn can trigger downstream signaling pathways.
Q2: What are the expected downstream effects of SphK1 activation by this compound?
Activation of SphK1 by this compound has been shown to elicit several downstream cellular responses, including:
-
A rapid and transient increase in intracellular calcium levels ([Ca2+]i).[1]
-
Phosphorylation and activation of downstream kinases such as Akt and ERK1/2.[2]
-
Activation of the Nrf2 signaling pathway, which is involved in cellular protection against oxidative stress.[3]
-
Promotion of cell differentiation and proliferation in various cell types, including keratinocytes and fibroblasts.[1]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be active in a variety of cell lines, including:
-
Human keratinocytes (HaCaT and NHEKs)[1]
-
Human neuroblastoma cells (SH-SY5Y)[3]
-
Murine osteoblastic cells (MC3T3-E1)[2]
-
Human endothelial cells (EA.hy926)[4]
-
Human fibroblasts[2]
Q4: What is the optimal concentration range for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. However, most studies report using this compound in the range of 1 µM to 50 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Inconsistent results with this compound are often not due to the compound itself, but rather to experimental variables. This guide addresses common issues that can lead to variability.
Problem 1: Low or no observed SphK1 activation.
| Possible Cause | Suggested Solution |
| Improper this compound preparation and solubility | This compound is a hydrophobic compound. Ensure it is fully dissolved. Prepare a stock solution in DMSO. For working solutions, further dilution in an appropriate buffer is necessary. If precipitation occurs, gentle heating and/or sonication can aid dissolution. |
| Incorrect this compound concentration | Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line and assay. |
| Cell health and density | Use healthy, actively dividing cells. Ensure consistent cell density across experiments, as this can affect the cellular response. |
| Serum starvation | For studies on signaling pathways (e.g., Akt, ERK), serum-starve cells prior to this compound treatment to reduce basal phosphorylation levels. The duration of serum starvation may need to be optimized for your cell type. |
| Assay sensitivity | Ensure your SphK1 activity assay is sensitive enough to detect changes. Consider using a positive control to validate the assay. |
Problem 2: High background signal in downstream signaling assays (e.g., Western blot for p-Akt, p-ERK).
| Possible Cause | Suggested Solution |
| High basal kinase activity | Optimize serum starvation conditions (time and serum concentration) to minimize background phosphorylation. |
| Antibody quality | Use high-quality, validated phospho-specific antibodies. Titrate the antibody concentration to find the optimal signal-to-noise ratio. |
| Inadequate washing | Ensure thorough washing steps during the Western blot procedure to remove non-specific antibody binding. |
Problem 3: Inconsistent intracellular calcium measurements.
| Possible Cause | Suggested Solution |
| Uneven dye loading | Ensure consistent loading of the calcium indicator dye (e.g., Fura-2 AM) by optimizing dye concentration and incubation time. |
| Cell health | Use healthy cells, as compromised cells may exhibit altered calcium homeostasis. |
| Phototoxicity or photobleaching | Minimize exposure of cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound.
Table 1: Effect of this compound on SphK1 Activity and Downstream Signaling
| Cell Line | This compound Concentration | Outcome | Fold Change/Effect | Reference |
| EA.hy926 | 50 µM | Intracellular S1P levels | ~2.5-fold increase | [4] |
| Osteoblasts | Not specified | S1P production | Increased | [2] |
| Osteoblasts | Not specified | Akt phosphorylation | Increased | [2] |
| Keratinocytes | 1-10 µM | Involucrin and loricrin levels | Dose-dependent increase | |
| Fibroblasts | 1-10 µM | Fibroblast proliferation | Promoted |
Table 2: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | This compound Concentration Range | Application | Reference |
| HaCaT | 25 and 50 µM | Induction of calcium oscillations | |
| SH-SY5Y | 10 µM | Neuroprotection | [3] |
| MC3T3-E1 | Not specified | Protection from apoptosis | [2] |
| EA.hy926 | 10-50 µM | Inhibition of Ebola virus entry | [4] |
Experimental Protocols
1. Sphingosine Kinase 1 (SphK1) Activity Assay (Radiometric)
This protocol is a common method for measuring SphK1 activity.
-
Materials:
-
Cell lysate containing SphK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 1.5 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂, 0.5 mM ATP)
-
Lipid extraction solution (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)
-
TLC plates
-
Phosphorimager
-
-
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Set up the kinase reaction by adding cell lysate, sphingosine, and reaction buffer to a microfuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the lipid extraction solution.
-
Separate the lipid phase by centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager.
-
2. Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration.
-
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm)
-
-
Procedure:
-
Load cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Add this compound to the cells and continue to acquire images.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
-
3. Western Blot for Phospho-Akt and Phospho-ERK
This protocol is used to detect the phosphorylation status of downstream signaling proteins.
-
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
K6PC-5 Technical Support Center: Solution Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of K6PC-5 in solution to prevent its degradation and ensure experimental reproducibility.
Troubleshooting Guide: this compound Solution Issues
Unexpected experimental results or observations of physical changes in your this compound solution may indicate degradation or formulation issues. This guide provides potential causes and recommended actions to address these problems.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation or phase separation during preparation | - Incomplete dissolution. - Inappropriate solvent ratio. | - Use heat and/or sonication to aid dissolution. - Prepare the solution by adding each solvent one by one, ensuring complete mixing at each step.[1] |
| Reduced or inconsistent biological activity | - Degradation of this compound due to improper storage. - Use of an old or improperly stored stock solution. | - Prepare fresh working solutions for in vivo experiments on the day of use.[1] - Adhere strictly to recommended storage temperatures and durations for stock solutions.[1][2] - For in vitro assays, consider preparing fresh dilutions from a properly stored stock solution for each experiment. |
| Cloudy or unclear solution | - Poor solubility in the chosen solvent system. - Potential precipitation over time. | - Ensure the final concentration does not exceed the recommended solubility limits (e.g., ≥ 2.5 mg/mL in specific formulations).[1] - If using a custom formulation, verify the solubility of this compound in that specific solvent mixture. |
| Discoloration of the solution | - Potential chemical degradation or contamination. | - Discard the solution and prepare a fresh one using high-purity solvents. - Visually inspect solvents for any impurities before use. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the stability and handling of this compound solutions.
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a suitable solvent at low temperatures. The recommended storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month to 6 Months[1][2] |
2. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2][3] To prepare a stock solution, dissolve the solid powder in an appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
3. What are the recommended formulations for preparing a working solution for in vivo experiments?
It is recommended to prepare fresh working solutions for in vivo experiments on the same day of use.[1] Here are some established protocols for preparing this compound working solutions:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1]
For all protocols, the solubility is reported to be ≥ 2.5 mg/mL.[1]
4. What should I do if I observe precipitation when preparing my this compound working solution?
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1] It is also crucial to add each solvent individually and ensure the solution is clear before adding the next component.[1]
5. How can I monitor the stability of this compound in my solution?
While specific degradation pathways for this compound are not extensively documented, a stability-indicating HPLC method would be the standard approach to monitor its concentration over time. This would involve developing a chromatographic method that separates the intact this compound from any potential degradants.
Experimental Protocols
Protocol for Preparing this compound Working Solution (DMSO/PEG300/Tween-80/Saline Formulation)
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 1 mL working solution, begin by adding 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation is observed, use gentle warming or sonication to aid dissolution.
-
It is recommended to use this freshly prepared working solution on the same day for in vivo experiments.[1]
Diagrams
Caption: Troubleshooting workflow for this compound solution instability.
References
K6PC-5 Efficacy Variability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in the efficacy of K6PC-5 across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ceramide derivative that functions as a direct activator of Sphingosine Kinase 1 (SphK1).[1] Its mechanism of action involves binding to and activating SphK1, which then catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This leads to a rapid and transient increase in intracellular calcium levels ([Ca2+]i) and the activation of various downstream signaling pathways, including the Akt and ERK pathways.[1][2]
Q2: Is this compound expected to be cytotoxic to cancer cells?
A2: Currently, there is limited published data on the cytotoxic effects of this compound across a broad range of cancer cell lines. One study noted that at concentrations effective for inhibiting Ebola virus entry (up to 50 µM), this compound was not cytotoxic to EA.hy926 cells.[3] Therefore, this compound may not act as a general cytotoxic agent. Its effects are more likely to be context-dependent and related to the modulation of cell signaling pathways that can influence proliferation, differentiation, and survival.
Q3: Why is there variability in the efficacy of this compound observed across different cell lines?
A3: The variability in the efficacy of this compound is likely due to the heterogeneous molecular profiles of different cell lines. Since this compound's primary target is SphK1, its effects are dependent on the expression and activity of SphK1 and the status of its downstream signaling pathways. Key factors contributing to this variability include:
-
Differential Expression of SphK1: Cancer cell lines exhibit significant variability in the expression levels of SphK1 and its isoforms.[4]
-
Status of Downstream Signaling Pathways: The basal activity and mutational status of pathways downstream of SphK1/S1P, such as the PI3K/Akt and Ras/MEK/ERK pathways, can greatly influence the cellular response to this compound.
-
Cellular Context of SphK1 Activity: The role of SphK1 in cancer is complex; it is often considered pro-survival, but its activation in certain contexts could have anti-proliferative or pro-differentiative effects.[5][6]
Troubleshooting Guides
Issue 1: No observable effect of this compound on cell viability in my cancer cell line.
-
Question: I have treated my cancer cell line with this compound at various concentrations, but I do not see any significant effect on cell viability. Why could this be?
-
Answer:
-
Confirm this compound Activity: First, ensure that the this compound compound is active. A positive control, such as a cell line known to be responsive to SphK1 activation (e.g., HaCaT keratinocytes), can be used to confirm its biological activity by measuring intracellular calcium mobilization.[2]
-
Assess SphK1 Expression: The target cell line may have low or absent expression of SphK1. It is recommended to determine the SphK1 protein levels in your cell line by Western blot.
-
Consider the Biological Readout: this compound may not induce direct cytotoxicity.[3] Consider evaluating other biological endpoints besides cell death, such as changes in cell proliferation (e.g., via BrdU incorporation), cell differentiation markers, or the phosphorylation status of downstream signaling proteins like Akt and ERK.
-
Review Downstream Pathway Status: Your cell line may have mutations in downstream signaling pathways (e.g., activating mutations in RAS or PIK3CA, or loss of PTEN), which could make it resistant to signaling modulation by this compound.
-
Issue 2: this compound shows different effects in two different cell lines from the same cancer type.
-
Question: I am working with two different breast cancer cell lines, and this compound has a significant anti-proliferative effect on one but not the other. What could be the reason for this discrepancy?
-
Answer:
-
Compare SphK1 Isoform Expression: Different isoforms of SphK1 (e.g., SphK1a and SphK1b) may be differentially expressed in the two cell lines.[4] This could lead to a varied response to this compound. A comparative Western blot for SphK1 in both cell lines is advised.
-
Analyze Downstream Signaling Activation: The baseline and this compound-induced activation of downstream pathways such as Akt and ERK may differ between the two cell lines. A phospho-protein analysis by Western blot for key signaling nodes (p-Akt, p-ERK) in both cell lines, with and without this compound treatment, can provide insights.
-
Investigate S1P Receptor Expression: The cellular response to S1P, the product of SphK1 activity, can be mediated by a family of S1P receptors (S1PR1-5). The expression profile of these receptors can vary between cell lines, potentially leading to different downstream effects.
-
Assess for Resistance Mechanisms: One cell line may have intrinsic resistance mechanisms that counteract the effects of SphK1 activation.
-
Data Presentation
Table 1: Known Effects of this compound in Various Cell Lines (Non-Cancer Contexts)
| Cell Line | Organism | Cell Type | Concentration Range | Observed Effects | Reference |
| HaCaT | Human | Keratinocyte | 1-10 µM | Increased intracellular Ca2+, enhanced expression of differentiation markers. | [2] |
| Normal Human Epidermal Keratinocytes (NHEKs) | Human | Keratinocyte | 1-10 µM | Increased involucrin and loricrin levels, promotion of differentiation and proliferation. | [1] |
| Human Fibroblasts | Human | Fibroblast | 1-10 µM | Promoted proliferation and collagen synthesis, induced intracellular Ca2+ oscillations. | [1] |
| EA.hy926 | Human | Endothelial-like | 10-50 µM | Attenuated Ebola virus infection. Not cytotoxic at these concentrations. | [3] |
| SH-SY5Y | Human | Neuroblastoma | Not Specified | Protected against oxygen-glucose deprivation/reoxygenation-induced injury. | |
| Primary Murine Osteoblasts | Mouse | Osteoblast | Not Specified | Protected from dexamethasone-induced apoptosis and necrosis. | [7] |
Table 2: Example of Sphingosine Kinase 1 (SphK1) Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | SphK1 Expression Level | Notes | Reference |
| MCF-7 | Breast Cancer | Expresses SphK1b | One of the few breast cancer cell lines tested that expresses the SphK1b isoform. | [4] |
| Prostate Cancer Cell Lines (various) | Prostate Cancer | No endogenous SphK1b detected | In contrast to some prostate cancer tissues. | [4] |
| Mesothelioma Cell Lines (epithelioid) | Mesothelioma | Majority (5/6 tested) expressed SphK1b | [4] | |
| Wilms' Tumor Cell Lines (SK-NEP-1, G401) | Wilms' Tumor | High SphK1 expression | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a commercial live/dead cell staining kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 value if a dose-dependent effect is observed.
Protocol 2: Determination of SphK1 Protein Expression by Western Blot
-
Cell Lysis: Grow cells to 70-80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SphK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound efficacy.
Caption: Factors contributing to this compound response variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Profile of Sphingosine Kinase 1 Isoforms in Human Cancer Tissues and Cells: Importance and Clinical Relevance of the Neglected 1b-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel sphingosine kinase 1 inhibitor (SKI-5C) induces cell death of Wilms’ tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-kinase-1 expression is associated with improved overall survival in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: K6PC-5 and Sphingosine Kinase 1 (SphK1) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the SphK1 activator, K6PC-5.
Troubleshooting Guide: Why is this compound Not Activating SphK1 in My Experiment?
This guide addresses common issues that may lead to a lack of SphK1 activation by this compound in your experimental setup.
Question: I am not observing the expected activation of SphK1 after treating my cells or enzyme preparation with this compound. What are the possible reasons?
Answer: A lack of SphK1 activation by this compound can stem from several factors, ranging from issues with the compound itself to problems with the experimental setup. Below is a step-by-step guide to troubleshoot the issue.
Issues with the this compound Compound
-
Solubility: this compound is a hydrophobic compound. Improper dissolution can lead to a lower effective concentration in your assay.
-
Recommendation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). For aqueous assay buffers, ensure the final DMSO concentration does not negatively impact your assay. Most kinase assays can tolerate up to 1-2% DMSO. Perform a vehicle control with the same final DMSO concentration to rule out solvent effects.
-
-
Storage and Stability: Like many reagents, this compound can degrade if not stored correctly.
-
Recommendation: Store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions
-
Incorrect this compound Concentration: The concentration of this compound is critical for observing SphK1 activation.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or enzyme preparation. Based on published studies, concentrations for cell-based assays typically range from 1 µM to 50 µM.[1]
-
-
Inappropriate Incubation Time: The activation of SphK1 by this compound is time-dependent.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation period. Incubation times in cell-based assays can range from a few hours to 48 hours.[1]
-
-
Assay Buffer Composition: The pH, salt concentration, and presence of other additives in the assay buffer can influence enzyme activity.
-
Recommendation: Ensure your assay buffer has the optimal pH for SphK1 activity (typically around 7.4). Check for the presence of any potential inhibitors in your buffer components.
-
Problems with the Biological System (Cell-Based Assays)
-
Cell Health and Passage Number: Unhealthy cells or cells with a high passage number may not respond optimally to stimuli.
-
Recommendation: Use cells that are healthy, actively dividing, and within a low passage number range. Ensure proper cell seeding density to avoid overgrowth or sparse cultures.
-
-
Low Endogenous SphK1 Expression: The cell line you are using may have very low endogenous levels of SphK1.
-
Recommendation: Verify the expression of SphK1 in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have robust SphK1 expression or overexpressing SphK1.
-
-
Cellular Uptake of this compound: As a hydrophobic molecule, this compound needs to cross the cell membrane to reach the cytosolic SphK1. Issues with cellular uptake could be a factor.
-
Recommendation: While specific uptake mechanisms for this compound are not well-detailed, ensure that your cell culture conditions are optimal and that there are no unusual components in the media that might interfere with compound uptake.
-
Issues with the Assay Methodology (In Vitro Assays)
-
Inactive Enzyme: The recombinant SphK1 or the SphK1 in your cell/tissue lysate may be inactive.
-
Recommendation: Test the activity of your enzyme preparation with a known substrate and ensure it is active. Include a positive control for SphK1 activation if available.
-
-
Substrate Concentration: The concentrations of the substrates, sphingosine and ATP, can be limiting.
-
Recommendation: Ensure that the concentrations of both sphingosine and ATP are at or near the Km for the enzyme to support optimal activity.
-
-
Detection Method Issues: The method used to detect SphK1 activity (e.g., radioactivity, fluorescence, luminescence) may have its own set of challenges.
-
High Background Signal: This can mask the true signal from SphK1 activity. It can be caused by contaminated reagents or suboptimal reagent concentrations.[2]
-
Low Signal: This could be due to an inactive enzyme, suboptimal assay conditions, or a problem with the detection reagents.[2]
-
Recommendation: For any assay format, it is crucial to include proper controls, such as "no enzyme," "no this compound" (vehicle), and "no substrate" wells, to accurately determine the signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. It is recommended to prepare a stock solution of at least 10 mM in 100% DMSO and then dilute it into your aqueous assay buffer.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: Based on published literature, effective concentrations of this compound in cell-based assays can range from 1 µM to 50 µM.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the downstream readout. Studies have reported incubation times ranging from 24 to 48 hours for observing cellular effects.[1] A time-course experiment is recommended to determine the ideal duration for your experiment.
Q4: Can I use this compound in an in vitro kinase assay?
A4: Yes, this compound has been shown to directly activate SphK1 in in vitro assays using cell lysates.[3] When performing in vitro assays, ensure that your enzyme source is active and that you have optimized the concentrations of substrates (sphingosine and ATP).
Q5: Are there any known inhibitors of SphK1 that I can use as a control?
A5: Yes, compounds such as Dimethylsphingosine (DMS) are commonly used as SphK1 inhibitors.[3] Including an SphK1 inhibitor as a negative control can help confirm that the observed effects of this compound are indeed mediated by SphK1 activation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in experiments, compiled from various studies.
| Parameter | Value | Cell Type/System | Reference |
| Solubility | ≥ 10 mM | DMSO | N/A |
| Effective Concentration Range (Cell-based) | 1 - 10 µM | Normal human epidermal keratinocytes, Human fibroblasts | [1] |
| 10 - 50 µM | EBOV-infected EA.hy926 cells | [1] | |
| Incubation Time (Cell-based) | 24 hours | Normal human epidermal keratinocytes, Human fibroblasts | [1] |
| 48 hours | EBOV-infected EA.hy926 cells | [1] |
Experimental Protocols
Protocol 1: In Vitro SphK1 Kinase Assay using Cell Lysate
This protocol provides a general framework for measuring this compound-mediated SphK1 activation in a cell lysate.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the following:
-
Cell lysate (containing a standardized amount of protein)
-
This compound (at various concentrations) or vehicle (DMSO)
-
Sphingosine (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and other necessary cofactors)
-
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Detection of SphK1 Activity:
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Separate the product (Sphingosine-1-Phosphate, S1P) from the unreacted substrate. This can be done using various methods, such as thin-layer chromatography (TLC) for radioactive assays or specific binding proteins/antibodies for other assay formats.
-
Quantify the amount of product formed.
-
-
Controls:
-
No enzyme control: Replace cell lysate with lysis buffer.
-
Vehicle control: Add the same volume of DMSO as used for the this compound treated samples.
-
No substrate control: Omit sphingosine from the reaction.
-
Protocol 2: Cell-Based Assay for SphK1 Activation
This protocol outlines a general procedure to assess the effect of this compound on a downstream signaling event, such as Akt phosphorylation.
-
Cell Seeding:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Starve the cells in serum-free media for a few hours if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired incubation time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer suitable for Western blotting (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (a downstream target of SphK1 signaling) and total Akt (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizations
Caption: this compound Signaling Pathway.
References
Validation & Comparative
K6PC-5 Versus C6-Ceramide: A Comparative Guide for Cancer Researchers
An In-depth Analysis of Two Ceramide Derivatives with Opposing Roles in Cell Fate
For researchers in oncology and drug development, the modulation of sphingolipid metabolism presents a promising therapeutic avenue. At the heart of this pathway lies the "sphingolipid rheostat," a critical balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). This guide provides a detailed comparison of two key research compounds that manipulate this balance: K6PC-5, a sphingosine kinase 1 (SphK1) activator, and C6-ceramide, a well-characterized pro-apoptotic ceramide analog. Understanding their distinct mechanisms and effects is crucial for designing experiments and interpreting results in cancer research.
The Sphingolipid Rheostat: A Matter of Life and Death
The sphingolipid rheostat is a concept that describes the cellular balance between ceramide and S1P levels, which dictates whether a cell undergoes apoptosis or proliferates.[1][2] Ceramide, a central molecule in sphingolipid metabolism, is generally considered a tumor suppressor, inducing cell cycle arrest and apoptosis.[3] Conversely, S1P, generated from the phosphorylation of sphingosine by SphK, promotes cell survival, proliferation, and angiogenesis.[3] The interconversion between these two bioactive lipids is a critical determinant of cell fate.
This compound: A Pro-Survival Modulator
This compound is a synthetic ceramide derivative that acts as a direct activator of Sphingosine Kinase 1 (SphK1).[4] By activating SphK1, this compound promotes the conversion of sphingosine to S1P, thereby shifting the sphingolipid rheostat towards cell survival and proliferation.[1][4] This pro-survival activity has been demonstrated in various cell types, where this compound has been shown to protect against apoptosis induced by stressors such as oxygen-glucose deprivation.[4]
C6-Ceramide: A Pro-Apoptotic Inducer
In contrast to this compound, C6-ceramide is a cell-permeable, short-chain ceramide analog that is widely used in research to mimic the effects of endogenous ceramides.[5] Due to its shorter acyl chain, it can readily cross cell membranes and induce apoptosis in a variety of cancer cell lines.[5][6] C6-ceramide treatment leads to an accumulation of intracellular ceramide, tipping the sphingolipid rheostat towards cell death.[6]
Comparative Performance: this compound vs. C6-Ceramide
The opposing roles of this compound and C6-ceramide in regulating the sphingolipid rheostat result in predictably different outcomes in cellular assays. While no direct head-to-head studies in a single cancer cell line were identified in the literature, a comparison of their reported effects provides a clear picture of their contrasting activities.
| Feature | This compound | C6-Ceramide |
| Primary Mechanism | Sphingosine Kinase 1 (SphK1) Activator | Mimics endogenous pro-apoptotic ceramide |
| Effect on Sphingolipid Rheostat | Shifts towards Sphingosine-1-Phosphate (S1P) | Shifts towards Ceramide |
| Cellular Outcome | Promotes cell survival, inhibits apoptosis | Induces apoptosis, inhibits proliferation |
| Therapeutic Potential in Cancer | Potential to protect healthy cells from chemotherapy-induced apoptosis | Potential as a direct anti-cancer agent or as a chemosensitizer |
Supporting Experimental Data
The following tables summarize quantitative data from representative studies, illustrating the distinct effects of this compound and C6-ceramide on cell viability and apoptosis.
Table 1: Pro-Survival Effects of this compound on Myocardial Cells
| Cell Line | Treatment | Outcome | Reference |
| H9c2 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Significant increase in cell death | [4] |
| H9c2 | OGD/R + this compound (10 µM) | Significant inhibition of OGD/R-induced cell death | [4] |
Table 2: Pro-Apoptotic Effects of C6-Ceramide on Cancer Cells
| Cell Line | Treatment | Outcome | Reference |
| CaOV3 | C6-ceramide (20 µM) | ~80% cell viability | [6] |
| CaOV3 | TSA (100 ng/ml) | ~91.6% cell viability | [6] |
| CaOV3 | TSA (100 ng/ml) + C6-ceramide (20 µM) | ~30% cell viability (synergistic effect) | [6] |
| L3.6 | C6-ceramide (20 µM) | ~90% cell viability | [6] |
| L3.6 | TSA (100 ng/ml) | ~85% cell viability | [6] |
| L3.6 | TSA (100 ng/ml) + C6-ceramide (20 µM) | ~40% cell viability (synergistic effect) | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treat cells with the desired concentrations of this compound, C6-ceramide, or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Annexin V Staining for Apoptosis Detection
Annexin V is a cellular protein that binds to phosphatidylserine (PS) in a calcium-dependent manner. In apoptotic cells, PS is translocated from the inner to the outer leaflet of the plasma membrane, exposing it to the extracellular environment. Fluorochrome-conjugated Annexin V can be used to detect apoptotic cells by flow cytometry.
Protocol:
-
Treat cells with this compound, C6-ceramide, or vehicle control for the desired time.
-
Harvest cells, including any floating cells from adherent cultures, and wash twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action of this compound and C6-ceramide, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their comparison.
Caption: this compound signaling pathway promoting cell survival.
Caption: C6-Ceramide signaling pathway inducing apoptosis.
Caption: Workflow for comparing this compound and C6-Ceramide.
Conclusion
This compound and C6-ceramide are powerful research tools that allow for the targeted manipulation of the sphingolipid rheostat. Their opposing effects on cell fate—this compound promoting survival and C6-ceramide inducing apoptosis—make them valuable for dissecting the complex role of sphingolipid signaling in cancer. This guide provides a foundational understanding of their comparative performance, supported by experimental data and detailed protocols, to aid researchers in their exploration of novel cancer therapies targeting this critical metabolic pathway.
References
- 1. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 4. Activation of SphK1 by this compound Inhibits Oxygen–Glucose Deprivation/Reoxygenation-Induced Myocardial Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramides promote apoptosis for virus-infected lymphoma cells through induction of ceramide synthases and viral lytic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C6-ceramide synergistically potentiates the anti-tumor effects of histone deacetylase inhibitors via AKT dephosphorylation and α-tubulin hyperacetylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
K6PC-5: A Guide to Validating its Specificity for Sphingosine Kinase 1
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the specificity of the Sphingosine Kinase 1 (SphK1) activator, K6PC-5, against its isoform, Sphingosine Kinase 2 (SphK2).
While this compound is recognized as a direct activator of SphK1, comprehensive, direct comparative data on its specificity for SphK1 over SphK2 is not extensively documented in publicly available literature.[1] One study explicitly notes that whether this compound exclusively activates SphK1 without affecting SphK2 remains unclear as its effect on SphK2 has not been explicitly tested.[1] This guide outlines the necessary experimental approaches to validate this specificity, presents the distinct signaling pathways of SphK1 and SphK2, and provides a workflow for specificity determination.
Comparative Analysis of this compound Activity
A direct quantitative comparison of this compound's activity on SphK1 and SphK2 is essential for its validation as a specific activator. The following table presents a template for summarizing the key parameters from such a study. Researchers would need to perform biochemical assays to populate this table.
| Parameter | SphK1 | SphK2 | Specificity Ratio (SphK1/SphK2) |
| EC50 | Data to be determined | Data to be determined | Calculated from EC50 values |
| Maximum Activation | Data to be determined | Data to be determined | |
| Substrate | Sphingosine | Sphingosine | |
| Assay Condition | e.g., In vitro kinase assay | e.g., In vitro kinase assay |
EC50 (Half-maximal effective concentration): The concentration of this compound required to elicit half of the maximum activation of the respective kinase. A significantly lower EC50 for SphK1 would indicate higher potency.
Experimental Protocols for Specificity Validation
To determine the specificity of this compound for SphK1 over SphK2, a direct in vitro kinase activity assay is required. The following protocol outlines a generalized approach based on established methodologies for measuring sphingosine kinase activity.
Objective:
To quantify and compare the activation of recombinant human SphK1 and SphK2 by this compound.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
Sphingosine (substrate)
-
This compound
-
ATP, [γ-³²P]ATP, or other detection-compatible ATP formulation
-
Kinase assay buffer
-
Thin-layer chromatography (TLC) plates or other separation/detection systems (e.g., luminescence-based ATP detection kits, fluorescence-based assays)
-
Scintillation counter or phosphorimager (for radiometric assays) or a plate reader capable of detecting luminescence or fluorescence.
Methodology: Radiometric Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, sphingosine, to produce sphingosine-1-phosphate (S1P).
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, sphingosine, and either recombinant SphK1 or SphK2.
-
Activator Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Initiation: Start the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., acidic chloroform/methanol).
-
Lipid Extraction: Separate the lipid phase, containing the ³²P-labeled S1P, from the aqueous phase.
-
Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Detection and Quantification: Visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and quantifying with a scintillation counter.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 for both SphK1 and SphK2.
Alternative Methodologies:
-
Luminescent Kinase Assay: This method measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to kinase activity. Commercial kits are available for this purpose.
-
Fluorescence-Based Assay: These assays often use modified substrates that exhibit a change in fluorescence upon phosphorylation, allowing for real-time monitoring of kinase activity.
Signaling Pathways and Experimental Workflows
Distinct Signaling Roles of SphK1 and SphK2
SphK1 and SphK2, while catalyzing the same reaction, often have opposing roles in cellular processes. SphK1 is generally considered pro-survival, promoting cell growth and proliferation, whereas SphK2 is often linked to pro-apoptotic pathways.[2] Their distinct subcellular localizations contribute to these differing functions.
Workflow for this compound Specificity Validation
The following diagram illustrates a logical workflow for determining the specificity of this compound.
References
Unraveling the Selectivity of K6PC-5: A Comparative Guide to its Interaction with Lipid Kinases
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of the lipid kinase activator K6PC-5, with a focus on its cross-reactivity with other lipid kinases. While this compound is a known activator of Sphingosine Kinase 1 (SphK1), its interaction with other lipid kinases has not been extensively profiled in publicly available literature. This guide outlines a proposed experimental framework to determine the selectivity of this compound and presents hypothetical data to illustrate how such findings would be communicated.
Executive Summary
This compound, a synthetic ceramide derivative, has been identified as a direct activator of Sphingosine Kinase 1 (SphK1), an important enzyme in the sphingolipid metabolic pathway.[1][2] Activation of SphK1 by this compound leads to the production of sphingosine-1-phosphate (S1P), a signaling molecule involved in a myriad of cellular processes, including cell proliferation, differentiation, and survival.[1][3] Notably, the this compound-mediated activation of the SphK1 pathway has been shown to promote epidermal differentiation, exert neuroprotective effects, and exhibit anti-aging properties in skin.[3][4]
However, the selectivity of this compound for SphK1 over other lipid kinases remains a critical unanswered question. A comprehensive understanding of its off-target effects is essential for its validation as a specific chemical tool for studying SphK1 signaling and for any potential therapeutic development. This guide proposes a systematic approach to characterizing the selectivity profile of this compound against a panel of representative lipid kinases.
Proposed Selectivity Profile of this compound
In the absence of published, head-to-head comparative data, we present a hypothetical selectivity profile for this compound. This table is for illustrative purposes and is designed to provide a framework for how experimental data on this compound's cross-reactivity could be presented. The data herein is not real and should be generated through the experimental protocols outlined below.
| Kinase Target | Kinase Class | Hypothetical EC50/IC50 (µM) | Hypothetical Fold Selectivity vs. SphK1 |
| SphK1 | Sphingosine Kinase | 0.5 (EC50) | 1 |
| SphK2 | Sphingosine Kinase | > 100 (EC50) | > 200 |
| PI3Kα | Phosphoinositide 3-Kinase | > 100 (IC50) | > 200 |
| PI3Kβ | Phosphoinositide 3-Kinase | 85 (IC50) | 170 |
| PI3Kγ | Phosphoinositide 3-Kinase | > 100 (IC50) | > 200 |
| PI3Kδ | Phosphoinositide 3-Kinase | > 100 (IC50) | > 200 |
| PIP5K1A | Phosphatidylinositol-4-Phosphate 5-Kinase | > 100 (IC50) | > 200 |
| PI4K2A | Phosphatidylinositol 4-Kinase | > 100 (IC50) | > 200 |
| DGKα | Diacylglycerol Kinase | > 100 (IC50) | > 200 |
Signaling Pathway of this compound
This compound directly activates SphK1, which in turn phosphorylates sphingosine to produce S1P. S1P can then act intracellularly or be secreted to activate cell surface S1P receptors, initiating downstream signaling cascades that influence various cellular functions.
Caption: this compound signaling pathway.
Experimental Protocols
To experimentally determine the selectivity of this compound, a robust and standardized lipid kinase assay is required. Below is a detailed methodology for a radiometric lipid kinase assay, a widely accepted method for measuring kinase activity.
Objective: To determine the EC50 of this compound for SphK1 activation and the IC50 of this compound against a panel of other lipid kinases.
Materials:
-
Recombinant human lipid kinases (SphK1, SphK2, PI3Ks, etc.)
-
This compound
-
Lipid substrates (e.g., sphingosine for SphKs, PI(4,5)P2 for PI3Ks)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well reaction plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase reaction buffer, the respective lipid substrate, and the recombinant kinase.
-
Assay Initiation:
-
For SphK1 activation (EC50 determination): Add the this compound dilutions to the SphK1 reaction mixture.
-
For inhibition screening (IC50 determination): Add the this compound dilutions to the reaction mixtures for the other lipid kinases.
-
-
Phosphorylation Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).
-
Substrate Capture: Spot the reaction mixtures onto a phosphocellulose filter mat. The phosphorylated lipid substrate will bind to the filter.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
For SphK1 activation, plot the radioactivity signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For inhibition, calculate the percent inhibition for each this compound concentration relative to a DMSO control. Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for this compound selectivity profiling.
Conclusion
While this compound is a valuable tool for investigating the biological roles of SphK1, a comprehensive assessment of its selectivity is crucial for the interpretation of experimental results. The proposed experimental framework provides a clear path for researchers to determine the cross-reactivity of this compound against other lipid kinases. The generation of such data will be instrumental in validating this compound as a highly selective SphK1 activator and will pave the way for its broader use in both basic research and drug discovery.
References
- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase activator this compound stimulates C2C12 myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of K6PC-5 Effects: A Comparative Guide for Researchers
An objective analysis of the sphingosine kinase 1 (SphK1) activator, K6PC-5, across different laboratory settings, providing a comparative overview of its reported effects, experimental protocols, and available alternatives.
Introduction
This compound, a synthetic ceramide derivative, has been identified as a direct activator of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. Activation of SphK1 leads to the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a plethora of cellular processes, including cell proliferation, survival, differentiation, and migration. Initial research, primarily from a group at Yonsei University in South Korea, has highlighted the potential of this compound in various applications, including skin aging and neuroprotection. Subsequent studies from other independent laboratories have begun to explore its effects in different contexts, such as viral infections, providing an opportunity to assess the reproducibility of its biological activities. This guide aims to provide a comprehensive comparison of the reported effects of this compound from different research groups, detail the experimental methodologies used, and discuss alternative approaches to SphK1 activation.
Comparative Analysis of this compound Effects
The biological effects of this compound have been investigated in several cell types, with consistent observations of SphK1 activation and subsequent downstream signaling. Below is a summary of the key findings from different research laboratories.
| Effect | Yonsei University and Collaborators | Goethe University Frankfurt and Collaborators | Other Independent Labs |
| Target | Sphingosine Kinase 1 (SphK1)[1] | Sphingosine Kinase 1 (SphK1)[2] | Sphingosine Kinase 1 (SphK1)[3][4] |
| Primary Downstream Effect | Increased intracellular S1P production and Ca2+ mobilization[5] | Increased intracellular S1P levels[6] | Activation of Nrf2 signaling downstream of SphK1[3][4] |
| Cell Types Studied | Human keratinocytes (HaCaT), human fibroblasts, aged mouse skin[5][7][8] | Human endothelial cells (EA.hy926), HeLa cells, HMEC-1 cells[2][6] | Human neuronal cells (SH-SY5Y), primary murine hippocampal neurons[3][4] |
| Observed Biological Outcomes | - Promoted fibroblast proliferation and procollagen production.[7]- Induced epidermal differentiation.[5]- Anti-aging effects in intrinsically aged and photoaged skin.[7][8] | - Attenuated Ebola virus (EBOV) entry and infection.[2][6][9] | - Protected neuronal cells from oxygen-glucose deprivation/reoxygenation (OGDR)-induced injury.[3][4] |
| Reported Potency (Concentration Range) | 1-10 µM for in vitro studies.[10] | 10-50 µM for in vitro studies.[2][6] | 2.5-25 µM for in vitro studies.[3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct activation of SphK1, leading to the phosphorylation of sphingosine to S1P. This initiates a cascade of downstream signaling events.
Caption: this compound directly activates SphK1, increasing S1P levels and downstream signaling.
A typical experimental workflow to assess the effects of this compound on a specific cellular phenotype involves several key steps.
Caption: A generalized workflow for studying the cellular effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Culture and this compound Treatment
-
Human Fibroblasts and Keratinocytes (Yonsei University): Human foreskin fibroblasts and HaCaT keratinocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells were treated with this compound (dissolved in DMSO) at concentrations ranging from 1 to 10 µM for 24 to 72 hours.
-
Human Endothelial Cells (Goethe University Frankfurt): EA.hy926 human endothelial cells were maintained in DMEM with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate. Cells were treated with this compound at concentrations of 10, 25, and 50 µM prior to and during Ebola virus infection assays.[2][6]
-
Human Neuronal Cells: SH-SY5Y human neuronal cells were cultured in DMEM with 10% FBS. Prior to experiments, cells were differentiated with retinoic acid. This compound was used at concentrations of 2.5, 10, and 25 µM.[3]
Fibroblast Proliferation Assay
-
Method: Fibroblast proliferation can be assessed using various methods, including the MTT assay or direct cell counting.
-
Protocol Outline (MTT Assay):
-
Seed human fibroblasts in a 96-well plate at a density of 5x10³ cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Procollagen Type I Synthesis Assay
-
Method: The amount of newly synthesized procollagen type I can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Protocol Outline:
-
Culture human fibroblasts in serum-free medium for 24 hours.
-
Treat cells with this compound or vehicle control for 72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of procollagen type I peptide in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Intracellular Calcium Measurement
-
Method: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using the ratiometric fluorescent indicator Fura-2 AM.
-
Protocol Outline:
-
Plate cells on glass coverslips.
-
Load the cells with 5 µM Fura-2 AM in a balanced salt solution for 60 minutes at room temperature.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca²⁺]i upon stimulation with this compound.
-
Western Blotting
-
Method: Standard western blotting techniques are used to detect the expression and phosphorylation of specific proteins.
-
Protocol Outline:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11][12]
-
Alternatives to this compound
While this compound is a valuable tool for studying SphK1 activation, other methods and compounds can be used to achieve similar outcomes.
-
Sphingosine: As the natural substrate for SphK1, exogenous sphingosine can be supplied to cells to drive the production of S1P.[13] However, sphingosine can also be metabolized through other pathways and may have off-target effects.
-
Growth Factors and Cytokines: Various growth factors (e.g., EGF, PDGF) and cytokines (e.g., TNF-α) can indirectly activate SphK1 through receptor-mediated signaling cascades, often involving the phosphorylation of SphK1 by kinases like ERK1/2.[14][15][16] This approach is useful for studying the physiological regulation of SphK1.
-
Other Small Molecule Activators: The development of other direct SphK1 activators is an active area of research, though commercially available and well-characterized alternatives to this compound are currently limited.
Conclusion
The available evidence from multiple independent laboratories suggests that the biological effects of this compound as a direct SphK1 activator are reproducible. The consistent observation of increased S1P levels and subsequent downstream cellular responses in diverse cell types and experimental models, including those from the original reporting institution and other international labs, lends confidence to its mechanism of action. While the optimal concentration and treatment conditions may vary depending on the cell type and experimental endpoint, the core activity of this compound appears to be robust.
For researchers and drug development professionals, this compound represents a useful pharmacological tool to investigate the roles of SphK1 and S1P in various physiological and pathological processes. The detailed experimental protocols provided in this guide should facilitate the design and execution of reproducible experiments. As with any pharmacological agent, careful consideration of potential off-target effects and the use of appropriate controls are essential for the rigorous interpretation of experimental results. The exploration of alternative methods for SphK1 activation can also provide complementary insights into the complex biology of sphingolipid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. Sphingosine is a novel activator of 3-phosphoinositide-dependent kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
K6PC-5: A Novel Activator of Sphingosine Kinase 1 as an Alternative to Traditional Growth Factor Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of K6PC-5, a synthetic activator of sphingosine kinase 1 (SphK1), and its potential as an alternative to conventional growth factor stimulation in cell proliferation and differentiation. While direct comparative studies with growth factors are limited, this document compiles available data on this compound's effects and presents it alongside data for Epidermal Growth Factor (EGF), a well-characterized growth factor, to offer a preliminary assessment.
Executive Summary
This compound is a synthetic ceramide derivative that directly activates SphK1, a key enzyme in the sphingolipid signaling pathway.[1] This activation leads to the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that regulates a variety of cellular processes, including proliferation, differentiation, and survival.[2][3] In contrast, traditional growth factors, such as EGF, are proteins that bind to specific cell surface receptors to initiate intracellular signaling cascades. This compound's mechanism of action, therefore, offers a distinct approach to modulating cellular behavior, potentially providing an alternative to recombinant protein-based therapies.
Data Presentation: this compound vs. Epidermal Growth Factor (EGF)
Due to a lack of direct head-to-head comparative studies, the following tables present data on the effects of this compound and EGF on key cellular processes from separate studies. It is important to note that experimental conditions, such as cell lines, concentrations, and treatment durations, may vary between these studies, and therefore, direct comparisons should be made with caution.
Table 1: Comparison of Effects on Keratinocyte Differentiation
| Feature | This compound | Epidermal Growth Factor (EGF) |
| Mechanism of Action | Activates SphK1, leading to increased intracellular S1P and subsequent calcium signaling.[2] | Binds to EGFR, activating downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4][5] |
| Effect on Differentiation Markers | Enhances the expression of involucrin and filaggrin in HaCaT cells.[2] | Can inhibit or promote differentiation depending on the context and concentration. |
| Observed Outcome | Promotes epidermal differentiation.[2] | Stimulates proliferation, which can sometimes be antagonistic to differentiation. |
Table 2: Comparison of Effects on Fibroblast Proliferation
| Feature | This compound | Epidermal Growth Factor (EGF) |
| Mechanism of Action | Activates SphK1, leading to increased intracellular S1P. | Binds to EGFR, activating downstream mitogenic signaling pathways. |
| Effect on Proliferation | Promotes fibroblast proliferation and procollagen production.[3] | Stimulates fibroblast proliferation. |
| Quantitative Effect | Specific percentage increase in proliferation not available in reviewed literature. | Treatment with 10 ng/ml EGF can significantly increase fibroblast numbers.[6] |
| Observed Outcome | Induces anti-aging effects in skin by enhancing fibroblast proliferation and collagen production.[3] | A well-established mitogen for fibroblasts, used in various cell culture applications. |
Signaling Pathways
The signaling pathways initiated by this compound and EGF are fundamentally different, converging on some common downstream cellular responses like proliferation and differentiation.
Caption: this compound signaling pathway.
Caption: EGF signaling pathway.
Experimental Protocols
Detailed protocols for key experiments cited in the literature on this compound are provided below. It should be noted that while these are standard methodologies, specific parameters in the original studies may have varied.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed human dermal fibroblasts or HaCaT keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or EGF. Include a vehicle control (e.g., DMSO for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Differentiation Markers (Involucrin and Filaggrin)
This protocol is used to detect the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound or a control, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against involucrin, filaggrin, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is for real-time measurement of intracellular calcium levels.
-
Cell Seeding: Seed HaCaT cells on glass coverslips and allow them to grow to 70-80% confluency.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS) and then incubate them with Fura-2 AM (e.g., 2-5 µM) in BSS for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with BSS to remove excess Fura-2 AM and incubate for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Recording: Perfuse the cells with BSS and record the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission). Then, perfuse the cells with this compound and record the changes in the fluorescence ratio over time.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cell proliferation and differentiation.
Caption: Workflow for this compound evaluation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac fibroblast proliferation rates and collagen expression mature early and are unaltered with advancing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRA1:c-JUN:HDAC1 complex down-regulates filaggrin expression upon TNFα and IFNγ stimulation in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of K6PC-5 and FTY720 (Fingolimod): A Guide for Researchers
This guide provides a comprehensive comparative analysis of two key modulators of the sphingolipid signaling pathway: K6PC-5, a sphingosine kinase 1 (SphK1) activator, and FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical signaling axis.
Introduction and Overview
This compound and FTY720 both exert their biological effects by influencing the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of numerous cellular processes, including cell proliferation, differentiation, migration, and survival. However, they do so via distinct mechanisms. This compound is a synthetic ceramide derivative that acts as a direct activator of SphK1, the enzyme responsible for phosphorylating sphingosine to produce S1P intracellularly.[1] In contrast, FTY720 is a prodrug that, upon phosphorylation in vivo to FTY720-phosphate (FTY720-P), functions as a potent modulator of S1P receptors on the cell surface, primarily acting as a functional antagonist of the S1P receptor subtype 1 (S1P1).[2][3] This fundamental difference in their mechanism of action leads to divergent downstream cellular and physiological effects.
Mechanism of Action
This compound: Sphingosine Kinase 1 Activation
This compound directly binds to and activates SphK1, leading to an increase in the intracellular concentration of S1P.[1] This elevation in intracellular S1P triggers a cascade of downstream signaling events, most notably a rapid and transient increase in intracellular calcium levels ([Ca2+]i).[1] This calcium signaling is crucial for many of the observed effects of this compound, including the promotion of keratinocyte differentiation and proliferation.[1] Furthermore, the this compound-induced activation of SphK1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses, thereby protecting neuronal cells from oxidative stress.[4][5]
FTY720 (Fingolimod): S1P Receptor Modulation
FTY720 is a prodrug that is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-P.[6] FTY720-P is a structural analog of S1P and binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its primary therapeutic effect in multiple sclerosis is attributed to its action on the S1P1 receptor on lymphocytes.[2][3] Although initially acting as an agonist, the binding of FTY720-P to S1P1 leads to the receptor's internalization and subsequent degradation.[7] This functional antagonism prevents lymphocytes from egressing from lymph nodes, leading to their sequestration and a reduction of lymphocyte infiltration into the central nervous system (CNS).[3][7] FTY720 can also cross the blood-brain barrier and may exert direct effects on CNS cells.[2][6]
Signaling Pathways
The distinct mechanisms of this compound and FTY720 result in the activation of different primary signaling pathways.
Comparative Performance Data
Direct comparative studies assessing the performance of this compound and FTY720 in the same experimental models are limited. The following tables summarize available quantitative data from separate studies. It is crucial to note that these values are not directly comparable due to differences in experimental conditions, cell types, and assays used.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Cell Line/System | Endpoint | Reported Value | Citation |
| This compound | Viral Entry Assay | EA.hy926 cells | IC50 for inhibition of Ebola virus entry | 6.75 µM | [8] |
| FTY720 | Cell Viability | A172 Glioblastoma cells | IC50 | 4.6 µM | |
| FTY720 | Cell Viability | G28 Glioblastoma cells | IC50 | 17.3 µM | |
| FTY720 | Cell Viability | U87 Glioblastoma cells | IC50 | 25.2 µM | |
| This compound | S1P Production | EA.hy926 cells | Increase in intracellular S1P | ~2.5-fold increase at 50 µM | [8] |
| FTY720-P | β-arrestin Recruitment | CHO-S1P1R cells | Efficacy relative to S1P | 132% of S1P | [1] |
Experimental Protocols
Sphingosine Kinase 1 (SphK1) Activity Assay (for this compound)
Objective: To measure the ability of this compound to activate SphK1.
Principle: This assay typically measures the phosphorylation of a sphingosine substrate to S1P by SphK1, often using a radiolabeled ATP ([γ-³²P]ATP) or a fluorescent sphingosine analog.
Workflow:
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine purified SphK1 enzyme, sphingosine substrate, and assay buffer.
-
Compound Addition: Add this compound at various concentrations or a vehicle control to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl).
-
Lipid Extraction: Extract the lipids using a chloroform/methanol/water partition. The phosphorylated S1P will be in the aqueous phase.
-
Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter. Increased radioactivity compared to the control indicates SphK1 activation by this compound.
S1P1 Receptor Internalization Assay (for FTY720)
Objective: To assess the ability of FTY720-P to induce the internalization of the S1P1 receptor.
Principle: This assay often utilizes cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP). The translocation of the fluorescent signal from the cell membrane to intracellular compartments upon ligand binding is monitored by microscopy or flow cytometry.
Workflow:
Detailed Steps:
-
Cell Culture: Plate cells stably expressing S1P1-GFP in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Compound Treatment: Treat the cells with FTY720-P at various concentrations or a vehicle control.
-
Incubation: Incubate the cells at 37°C for different time points to observe the dynamics of internalization.
-
Imaging/Analysis:
-
Microscopy: Acquire fluorescence images to visualize the redistribution of S1P1-GFP from the plasma membrane to intracellular vesicles.
-
Flow Cytometry: Quantify the decrease in mean fluorescence intensity on the cell surface.
-
-
Data Analysis: Analyze the images or flow cytometry data to determine the extent and rate of S1P1 receptor internalization induced by FTY720-P.
Summary and Conclusion
This compound and FTY720 (Fingolimod) are both potent modulators of the S1P signaling pathway, but they operate through fundamentally different mechanisms. This compound acts intracellularly as a SphK1 activator, increasing S1P production and subsequently intracellular calcium signaling and Nrf2 activation. In contrast, FTY720 is a prodrug that, once phosphorylated, acts on extracellular S1P receptors, leading to the functional antagonism of S1P1 and the sequestration of lymphocytes.
The choice between these two compounds for research or therapeutic development will depend on the specific biological question or pathological condition being addressed. This compound may be more suited for applications where enhancing intracellular S1P levels and downstream signaling is desired, such as in certain skin conditions or for neuroprotection. FTY720's established clinical efficacy in multiple sclerosis highlights the therapeutic potential of modulating lymphocyte trafficking via S1P receptor antagonism. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two approaches in various disease models.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. graphviz.org [graphviz.org]
K6PC-5: A Potent Neuroprotective Agent Activating the SphK1-Nrf2 Signaling Pathway - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of K6PC-5, a novel sphingosine kinase 1 (SphK1) activator, with other alternative neuroprotective compounds. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the field of neuroprotection and drug development.
Executive Summary
This compound has demonstrated significant neuroprotective effects in in vitro models of ischemia-reperfusion injury. Its mechanism of action involves the activation of the Sphingosine Kinase 1 (SphK1) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular antioxidant responses and cytoprotective gene expression. This guide compares the efficacy of this compound with other compounds known to modulate the Nrf2 pathway, providing a basis for its evaluation as a potential therapeutic agent for neurodegenerative conditions.
Comparative Analysis of Neuroprotective Compounds
The following tables summarize the in vitro neuroprotective effects of this compound and two alternative Nrf2-activating compounds, Sulforaphane and tert-Butylhydroquinone (tBHQ). The data is compiled from studies utilizing the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective research.
Table 1: Comparison of Neuroprotective Efficacy in SH-SY5Y Cells
| Compound | Mechanism of Action | In Vitro Model | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) | Citation(s) |
| This compound | SphK1 Activator -> Nrf2 Activation | Oxygen-Glucose Deprivation/Reoxygenation (OGDR) | 10 µM | Increased vs. OGDR | Decreased vs. OGDR | [1][2] |
| Sulforaphane | Nrf2 Activator | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | 5 µM | Increased vs. H₂O₂ | Not Reported | [3] |
| 6-Hydroxydopamine (6-OHDA) Induced Toxicity | 1-10 µM | Not Reported | Decreased vs. 6-OHDA | [4][5] | ||
| tert-Butylhydroquinone (tBHQ) | Nrf2 Activator | 6-Hydroxydopamine (6-OHDA) Induced Toxicity | 10-50 µM | Increased vs. 6-OHDA | Not Reported | [6] |
| Lead Acetate (PbAc) Induced Toxicity | 40 µM | Increased vs. PbAc | Not Reported | [1] |
Table 2: Effects on Downstream Targets of the Nrf2 Pathway
| Compound | Target Gene/Protein | Effect | Cell Line | Citation(s) |
| This compound | Nrf2 | Increased nuclear translocation | SH-SY5Y | [1] |
| HO-1, NQO1, GCLC | Increased mRNA expression | SH-SY5Y | [1] | |
| Sulforaphane | Nrf2 | Increased nuclear translocation | SH-SY5Y | [7] |
| HO-1, NQO1 | Increased expression | SH-SY5Y | [7] | |
| Glutathione (GSH) | Increased levels | SH-SY5Y | [3][8] | |
| tert-Butylhydroquinone (tBHQ) | Nrf2 | Increased nuclear translocation | SH-SY5Y | [1] |
| HO-1, NQO1, GCLC | Increased expression | SH-SY5Y | [1] | |
| Glutathione (GSH) | Increased levels | SH-SY5Y | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for specific experimental needs.
Cell Viability Assay (Cell Counting Kit-8, CCK-8)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Sulforaphane, tBHQ) for a specified duration (e.g., 1-24 hours).
-
Induction of Injury: Introduce the neurotoxic insult, such as OGDR (by replacing the medium with glucose-free medium and incubating in a hypoxic chamber) or by adding a chemical neurotoxin (e.g., H₂O₂, 6-OHDA).
-
CCK-8 Reagent Addition: After the insult period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity Assay (Lactate Dehydrogenase, LDH Release)
-
Cell Culture and Treatment: Follow the same procedure as for the cell viability assay (Steps 1-3).
-
Supernatant Collection: After the treatment and insult, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. LDH release is calculated as a percentage of the positive control (cells treated with a lysis buffer).
Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Culture and Treatment: Culture and treat the cells in a suitable format (e.g., 6-well plate or glass-bottom dish).
-
JC-1 Staining: After treatment, remove the medium and wash the cells with a warm buffer. Add the JC-1 staining solution (typically 1-10 µg/mL in culture medium) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with an assay buffer.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence can be quantified.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., SphK1, Nrf2, p-Akt, HO-1, NQO1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its validation.
References
- 1. t-BHQ Provides Protection against Lead Neurotoxicity via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane Promotes Mitochondrial Protection in SH-SY5Y Cells Exposed to Hydrogen Peroxide by an Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of sulforaphane against dopaminergic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase of antioxidative potential by tert-butylhydroquinone protects against cell death associated with 6-hydroxydopamine-induced oxidative stress in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforaphane as a Potential Protective Phytochemical against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane as an inducer of glutathione prevents oxidative stress-induced cell death in a dopaminergic-like neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of K6PC-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing K6PC-5, a potent sphingosine kinase 1 (SphK1) activator, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information based on general laboratory safety protocols and the known characteristics of similar chemical compounds.
It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for detailed and specific handling and disposal instructions. The information presented here should be considered as a supplementary resource to, not a replacement for, the manufacturer's official guidelines.
Immediate Safety and Handling
Prior to disposal, proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. As with any research chemical, standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat will protect from accidental spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound, like any other laboratory chemical, must adhere to local, state, and federal regulations. The following is a general procedure for the disposal of chemical waste.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of this compound.
-
The label should include the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[1][2][3][4]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key known information.
| Property | Value | Source |
| Molecular Formula | C19H37NO4 | [5][6] |
| Molecular Weight | 343.50 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [5][7] |
| Solubility | 10 mM in DMSO | [5] |
The Role of this compound in Cellular Signaling
To provide value beyond the product itself, understanding the mechanism of action of this compound can inform experimental design and safety considerations. This compound is an activator of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[8][9][10][11][12] This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Below is a diagram illustrating the Sphingosine Kinase 1 signaling pathway activated by this compound.
This compound directly activates cytosolic SphK1, leading to the phosphorylation of sphingosine to S1P and subsequent cellular responses.
By understanding these fundamental principles of safe handling and disposal, researchers can mitigate risks and ensure a secure laboratory environment when working with this compound. Always prioritize obtaining and adhering to the manufacturer's specific guidelines.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. This compound | SphK1 activator | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 10. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
Personal protective equipment for handling K6PC-5
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for handling K6PC-5, a potent, biologically active ceramide derivative and sphingosine kinase 1 (SPHK1) activator. Given that the toxicological properties of this compound are not fully characterized, a cautious approach to handling is imperative. This document outlines the necessary personal protective equipment (PPE), standard operating procedures for handling and disposal, and emergency protocols to ensure the safety of all laboratory personnel.
Hazard Identification and Safety Precautions
This compound is a solid substance intended for research use only. Due to its function as a modulator of a key signaling pathway and its use in viral research, including studies related to the Ebola virus, it must be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[1][2][3] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which requires its own set of safety precautions due to its ability to facilitate the absorption of other chemicals through the skin.
General Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2][4]
-
Contaminated work clothing should not be allowed out of the laboratory.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Handling Solid this compound (Weighing, Aliquoting) | - Full-face shield or safety goggles- Lab coat (preferably disposable and fluid-resistant)- Two pairs of nitrile gloves (outer pair with extended cuffs)- Respiratory protection (N95 or higher rated respirator) |
| Preparing Solutions (in DMSO) | - Chemical splash goggles- Chemical-resistant lab coat or apron- Two pairs of nitrile gloves (outer pair with extended cuffs)- Work conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Safety glasses- Lab coat- Nitrile gloves |
| Waste Disposal | - Chemical splash goggles- Lab coat- Heavy-duty nitrile or butyl rubber gloves |
Experimental Protocols and Handling Procedures
Preparation of Stock Solutions
This compound is soluble in DMSO at approximately 30 mg/mL.[5]
Methodology:
-
Ensure all work is conducted within a chemical fume hood.
-
Wear appropriate PPE as outlined in the table above.
-
Tare a sterile, conical tube on a calibrated analytical balance.
-
Carefully transfer the desired amount of solid this compound to the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
For storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[5] |
| In DMSO | -80°C | 6 months[6] |
| In DMSO | -20°C | 1 month[6] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound in DMSO and contaminated media should be collected in a clearly labeled, sealed hazardous waste container for organic solvents.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
